Dimethoxynitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxy-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVNLBRNGAANPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-nitroveratrole molecular weight and formula
Critical Intermediate for Isoquinoline Alkaloids and API Synthesis
Executive Summary
4-Nitroveratrole (1,2-dimethoxy-4-nitrobenzene) acts as a pivotal electrophilic scaffold in organic synthesis, primarily serving as the immediate precursor to 4-aminoveratrole . Its structural integrity—a benzene ring activated by two electron-donating methoxy groups yet directed by a nitro group—makes it an essential building block in the development of isoquinoline alkaloids, phosphodiesterase inhibitors, and antineoplastic agents.
This guide provides a comprehensive technical analysis of 4-nitroveratrole, detailing its physicochemical properties, validated synthesis protocols, and downstream applications in pharmaceutical development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The precise molecular characterization of 4-nitroveratrole is fundamental for stoichiometry calculations in multi-step API synthesis.
Table 1: Chemical Identity Data
| Property | Value |
| IUPAC Name | 1,2-dimethoxy-4-nitrobenzene |
| Common Name | 4-Nitroveratrole |
| CAS Registry Number | 709-09-1 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Exact Mass | 183.0532 |
| SMILES | COC1=C(OC)C=C(=O)C=C1 |
| InChI Key | YFWBUVZWCBFSQN-UHFFFAOYSA-N |
Table 2: Physical Properties
| Parameter | Specification | Notes |
| Appearance | Yellow crystalline solid | Distinctive nitro-aromatic color |
| Melting Point | 95°C – 98°C | Sharp melting range indicates high purity |
| Boiling Point | 221°C – 223°C (10 mmHg) | High thermal stability; distillable under vacuum |
| Solubility | Soluble in EtOH, CHCl₃, Acetone | Poorly soluble in water; recrystallize from EtOH |
| Density | ~1.23 g/cm³ | Solid state density |
Synthesis: Mechanism & Protocol
The synthesis of 4-nitroveratrole is a classic example of Electrophilic Aromatic Substitution (SEAr) . The presence of two methoxy groups at the 1 and 2 positions strongly activates the ring, making the control of reaction conditions critical to prevent over-nitration (formation of 4,5-dinitroveratrole).
3.1 Mechanistic Pathway
The reaction proceeds via the generation of a nitronium ion (
Figure 1: Electrophilic aromatic substitution pathway for the nitration of veratrole.
3.2 Validated Experimental Protocol
Objective: Synthesis of 4-nitroveratrole on a 50g scale.
Reagents:
-
Veratrole (1,2-dimethoxybenzene): 50.0 g (0.36 mol)
-
Nitric Acid (70%): 35.0 mL
-
Glacial Acetic Acid: 100 mL
-
Ice/Water bath
Step-by-Step Methodology:
-
Solvent Setup: Dissolve 50.0 g of veratrole in 100 mL of glacial acetic acid in a 500 mL three-necked round-bottom flask equipped with a thermometer and dropping funnel.
-
Thermal Control (Critical): Cool the solution to 0–5°C using an ice bath. Expert Note: Veratrole is highly activated. Failure to cool will lead to an exotherm and significant dinitration.
-
Addition: Dropwise add 35.0 mL of HNO₃ (70%) over 45 minutes. Maintain internal temperature below 10°C .
-
Reaction: Allow the mixture to stir at 10°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quenching: Pour the reaction mixture into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.
-
Purification: Filter the solid and wash with cold water (3 x 100 mL) to remove acid traces. Recrystallize from hot ethanol to yield bright yellow needles.
-
Validation: Check MP (Target: 96-98°C).
Synthetic Utility & Applications
4-Nitroveratrole is rarely the end-point; it is the "gateway" molecule to the veratrylamine scaffold.
4.1 Reduction to 4-Aminoveratrole
The primary application is the reduction of the nitro group to an amine. This amine is a precursor for:
-
Isoquinoline Alkaloids: Synthesis of papaverine analogues.
-
Dimethomorph: An agricultural fungicide.
-
Tyrosine Kinase Inhibitors: The dimethoxy-aniline motif mimics the adenosine ring in ATP-competitive inhibitors.
Figure 2: Comparative reduction workflows for generating the API precursor 4-aminoveratrole.
4.2 Strategic Considerations in Drug Design
-
Metabolic Stability: The methoxy groups on the veratrole core are susceptible to O-demethylation by cytochrome P450 enzymes. In drug design, this position is often modified (e.g., to a difluoromethoxy group) if metabolic stability is a limiting factor.
-
Electronic Effects: The electron-donating nature of the methoxy groups increases the nucleophilicity of the resulting amine (4-aminoveratrole), making it highly reactive in acylation and alkylation reactions.
Safety & Handling (SDS Summary)
Researchers must adhere to strict safety protocols when handling nitro-aromatics.
-
Acute Toxicity: Harmful if swallowed (H302).
-
Irritation: Causes skin and eye irritation (H315, H319).
-
Handling: Use a fume hood. Nitro compounds can be shock-sensitive if dry and impure; however, 4-nitroveratrole is generally stable.
-
Storage: Store in a cool, dry place away from strong reducing agents.
References
-
PubChem. (n.d.).[1] 4-Nitroveratrole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1936). Veratraldehyde and 4-Nitroveratrole Derivatives. Organic Syntheses, Coll. Vol. 2, p. 619.[2] Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzene, 1,2-dimethoxy-4-nitro-.[1][3][4][5][6] Retrieved from [Link]
Sources
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- 6. Benzene, 1,2-dimethoxy-4-nitro- [webbook.nist.gov]
Dimethoxynitrobenzene Scaffolds: Biological Activity, Metabolic Activation, and Pharmaceutical Synthesis
The following technical guide details the biological activity, chemical synthesis, and pharmaceutical applications of dimethoxynitrobenzene scaffolds.
Executive Summary
The This compound scaffold represents a critical dichotomy in medicinal chemistry: it serves simultaneously as a robust synthetic intermediate and a biologically active pharmacophore. Its utility depends entirely on the positional isomerism of the methoxy groups relative to the nitro functionality.
-
1,2-Dimethoxy-4-nitrobenzene (4-Nitroveratrole): The dominant industrial isomer. It functions primarily as a "masked" aniline, serving as the precursor to 4-aminoveratrole , a key building block for isoquinoline alkaloids, antioxidants, and kinase inhibitors.
-
1,4-Dimethoxy-2-nitrobenzene (2,5-Dimethoxynitrobenzene): A bioactive probe. Its electrochemical properties allow for the generation of stable nitro radical anions , mimicking the mechanism of action of nitroimidazole antibiotics (e.g., Metronidazole) and offering potent activity against Trypanosoma cruzi (Chagas disease).
This guide dissects the mechanistic divergence between these isomers, providing validated synthesis protocols and explaining the redox biology driving their applications.
Chemical Identity & Isomerism
The biological fate of the molecule is dictated by its electronic environment. The electron-donating methoxy groups influence the redox potential of the nitro group, altering its susceptibility to enzymatic reduction.
| Property | 4-Nitroveratrole | 2,5-Dimethoxynitrobenzene |
| IUPAC Name | 1,2-dimethoxy-4-nitrobenzene | 1,4-dimethoxy-2-nitrobenzene |
| CAS Number | 709-09-1 | 89-39-4 |
| Primary Role | Synthetic Intermediate | Bioactive Pharmacophore / Metabolic Probe |
| Key Derivative | 4-Aminoveratrole (Aniline) | Nitro Radical Anion ( |
| Redox Stability | Labile (Easily reduced to amine) | Stable Radical (One-electron reduction) |
| Application | Synthesis of Edaravone analogs, alkaloids | Antiparasitic research (T. cruzi) |
Biological Mechanism: The Nitro-Reduction Pathway[1]
The biological activity of this compound is governed by the nitro-reduction pathway .[1] This pathway bifurcates based on the cellular environment (aerobic vs. anaerobic) and the specific reductase enzymes present (Type I vs. Type II).
Mechanism of Action[2]
-
Type I Reductases (Oxygen-Insensitive): Perform a 2-electron reduction directly to the nitroso species, eventually leading to the amine. This is the detoxification/activation pathway used in drug synthesis (e.g., activating prodrugs).
-
Type II Reductases (Oxygen-Sensitive): Perform a 1-electron reduction to form the nitro radical anion .
-
In Aerobic Cells: The radical reacts with
to generate Superoxide ( ), regenerating the parent nitro compound ("Futile Cycling"). This causes oxidative stress. -
In Anaerobic Parasites (e.g., T. cruzi): The radical anion persists, damaging parasitic DNA and proteins. This is the mechanism utilized by 2,5-dimethoxynitrobenzene derivatives.
-
Pathway Visualization
Figure 1: The bifurcation of nitro-reduction. The "Futile Cycle" (Red) causes toxicity in aerobic hosts, while the radical anion accumulation (Orange) targets anaerobic parasites.
Pharmaceutical Applications
4-Nitroveratrole as a Synthetic Keystone
The 1,2-dimethoxy-4-nitrobenzene isomer is the precursor to 4-aminoveratrole (3,4-dimethoxyaniline). This aniline moiety is a "privileged structure" in medicinal chemistry, found in:
-
Edaravone Analogs: Used to synthesize 4-aminopyrazol-5-ols, which are potent antioxidants and neuroprotective agents.
-
Isoquinoline Alkaloids: The veratrole unit is essential for mimicking natural products like papaverine.
-
Kinase Inhibitors: The electron-rich ring serves as a scaffold for ATP-competitive inhibitors.
2,5-Dimethoxynitrobenzene in Antiparasitic Therapy
Research indicates that 2,5-dimethoxynitrobenzene derivatives possess significant trypanocidal activity.
-
Mechanism: The 2,5-dimethoxy substitution pattern stabilizes the nitro radical anion, allowing it to function as an electron trap. This disrupts the parasite's pyruvate metabolism and induces lethal oxidative stress within the glycosome.
Experimental Protocols
Protocol A: Synthesis of 1,2-Dimethoxy-4-nitrobenzene (4-Nitroveratrole)
Objective: High-yield nitration of veratrole.
Reagents:
-
Veratrole (1,2-dimethoxybenzene): 10.0 g (72.4 mmol)
-
Nitric Acid (70%): 15 mL
-
Acetic Acid (Glacial): 50 mL
-
Ice water[5]
Methodology:
-
Dissolution: Dissolve veratrole in 50 mL of glacial acetic acid in a 250 mL round-bottom flask. Cool to 0–5°C using an ice bath.
-
Nitration: Add nitric acid dropwise over 30 minutes. Critical: Maintain temperature below 10°C to prevent dinitration.
-
Quenching: Stir for 1 hour at room temperature. Pour the reaction mixture into 200 mL of ice water.
-
Isolation: The product will precipitate as a yellow solid. Filter via vacuum filtration.
-
Purification: Recrystallize from ethanol.
-
Yield: Expected ~90-95%. mp: 96-98°C.
Protocol B: Catalytic Reduction to 4-Aminoveratrole
Objective: Conversion of the nitro group to the amine for drug synthesis.
Reagents:
-
4-Nitroveratrole: 5.0 g
-
Hydrazine Hydrate: 15 mL (Hydrogen source)
-
Pd/C (10%): 0.5 g (Catalyst)
-
Ethanol (95%): 100 mL
Methodology:
-
Setup: Suspend 4-nitroveratrole and Pd/C in ethanol.
-
Reduction: Heat to reflux (
). Add hydrazine hydrate dropwise. Caution: Exothermic reaction with gas evolution ( ). -
Completion: Reflux for 2-3 hours until the yellow color disappears (indicating consumption of the nitro compound).
-
Workup: Filter hot through Celite to remove Pd/C. Concentrate the filtrate under reduced pressure.
-
Result: 4-Aminoveratrole is obtained as a solid (mp: 86-88°C). Store under inert gas (oxidation sensitive).
Protocol C: Electrochemical Assay (Nitro Radical Stability)
Objective: Validate the generation of the radical anion for antiparasitic screening.
Methodology:
-
System: Cyclic Voltammetry (CV).[1]
-
Solvent: Aprotic medium (DMF or Acetonitrile) + 0.1 M TBAP (Tetrabutylammonium perchlorate).
-
Electrodes: Glassy carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).
-
Procedure: Scan from 0.0 V to -2.0 V.
-
Analysis: Look for a reversible wave (
). A reversible wave indicates a stable radical anion, predicting high antiparasitic potential. An irreversible wave suggests rapid decomposition (lower potency).
Safety & Handling (E-E-A-T)
Toxicological Warning:
-
Sensitization: Like DNCB (Dinitrochlorobenzene), this compound derivatives are potent contact allergens. They can induce Type IV hypersensitivity (Allergic Contact Dermatitis). Double-gloving (Nitrile) is mandatory.
-
Methemoglobinemia: Absorption of nitroaromatics can oxidize hemoglobin to methemoglobin, causing cyanosis. Work in a fume hood.
-
Explosion Hazard: Dry nitro compounds can be shock-sensitive. Do not heat to dryness if impurities are suspected.
References
-
Biosynth. (2024).[3] 4-Nitroveratrole: Chemical Properties and Applications.[6]
-
Alvarez-Lueje, A., et al. (1998). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity.[1] Bioelectrochemistry and Bioenergetics.
-
PubChem. (2024). 1,2-Dimethoxy-4-nitrobenzene Compound Summary. National Library of Medicine.
-
Monash University. (2003). Patent WO2003099762: Synthesis of 4-aminoveratrole via Hydrazine Reduction.
-
BenchChem. (2025).[3] Biological Activities of Dimethoxybenzene Derivatives.[1][7]
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An In-Depth Technical Guide to the Synthesis Intermediates of 3,4-Dimethoxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,4-Dimethoxynitrobenzene
3,4-Dimethoxynitrobenzene, also known as 4-Nitroveratrole, is a crucial chemical intermediate in the fine chemical and pharmaceutical industries. Its molecular structure, featuring a nitro group and two methoxy groups on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. Notably, it serves as a key building block in the production of various pharmaceuticals, agrochemicals, and dyes. Its primary utility lies in its capacity for further functionalization, particularly through the reduction of the nitro group to an amine, which opens up a vast landscape of synthetic possibilities. This guide provides an in-depth exploration of the core synthesis pathway for 3,4-dimethoxynitrobenzene, focusing on the critical intermediates that govern the reaction's outcome and efficiency.
The Core Synthetic Pathway: Electrophilic Nitration of Veratrole
The most prevalent and industrially significant method for synthesizing 3,4-dimethoxynitrobenzene is the direct nitration of veratrole (1,2-dimethoxybenzene). This reaction is a classic example of electrophilic aromatic substitution (EAS), a fundamental process in organic chemistry.[1][2] The reaction's success hinges on the careful control of conditions and a thorough understanding of the transient species involved.
The overall transformation can be summarized as follows:
The directing effects of the two methoxy groups on the veratrole ring are paramount. As powerful activating, ortho-, para-directing groups, they significantly enhance the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[3] This activation also means the reaction conditions must be milder than those required for the nitration of unsubstituted benzene to prevent over-reaction and the formation of byproducts.[3]
Key Synthesis Intermediates
The synthesis of 3,4-dimethoxynitrobenzene from veratrole proceeds through two principal, highly reactive intermediates: the nitronium ion and the arenium ion (or sigma complex).
The Nitronium Ion (NO₂⁺): The Active Electrophile
The true electrophile in this reaction is not nitric acid itself, but the highly reactive nitronium ion (NO₂⁺).[4][5] This intermediate is generated in situ through the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[6][4][7]
Causality of Reagent Choice: Sulfuric acid serves as both a catalyst and a dehydrating agent. Being a stronger acid than nitric acid, it protonates the hydroxyl group of nitric acid.[7] This protonation creates a good leaving group (a water molecule), which then departs to form the linear and highly electrophilic nitronium ion.[7]
The generation of this intermediate is the critical first step of the synthesis.[8][9]
Caption: Formation of the nitronium ion electrophile.
The Arenium Ion (Sigma Complex): The Transient Carbocation
Once generated, the nitronium ion is attacked by the electron-rich π system of the veratrole ring.[2] This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma (σ) complex.[7][8][9]
Mechanistic Insight: The formation of the arenium ion is the rate-determining step of the reaction.[10] In this intermediate, one of the carbon atoms of the aromatic ring becomes sp³ hybridized, temporarily disrupting the ring's aromaticity.[8][9] The positive charge is delocalized across the remaining sp² hybridized carbons through resonance, which provides a degree of stabilization. The methoxy groups play a crucial role in stabilizing this intermediate through their electron-donating resonance effect, which speeds up the reaction compared to unsubstituted benzene.
The attack can theoretically occur at different positions, but the directing effect of the methoxy groups strongly favors the formation of the arenium ion leading to the 4-nitro product (para to one methoxy group and meta to the other), with a smaller amount of the 3-nitro product. The 3,4-disubstituted product is sterically and electronically favored.
Caption: Synthesis workflow from veratrole to the final product.
The final, rapid step of the mechanism involves the removal of a proton from the sp³-hybridized carbon by a weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule.[8] This deprotonation restores the aromaticity of the ring, yielding the final 3,4-dimethoxynitrobenzene product and regenerating the sulfuric acid catalyst.[6][7]
Experimental Protocol: Synthesis of 3,4-Dimethoxynitrobenzene
This protocol is a representative procedure and must be performed with strict adherence to all safety guidelines in a well-ventilated fume hood.
Materials & Reagents:
-
Veratrole (1,2-dimethoxybenzene)
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker
-
Büchner funnel and filter flask
-
Thermometer
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice bath, slowly add a specific molar equivalent of concentrated sulfuric acid. While maintaining the low temperature (0-5 °C) and stirring, add an equimolar amount of concentrated nitric acid dropwise. This mixture contains the crucial nitronium ion intermediate.
-
Addition of Veratrole: Dissolve veratrole in a minimal amount of a suitable solvent (if necessary, though it is often added neat). Add the veratrole solution dropwise to the cold, stirring nitrating mixture. The temperature must be carefully controlled, typically below 10 °C, to prevent the formation of dinitro products and other side reactions.[1][11]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.[1] The mixture will likely turn a yellow or orange color.
-
Work-up and Isolation: Pour the reaction mixture slowly over a large volume of crushed ice and water. This quenches the reaction and precipitates the solid product.
-
Filtration: Collect the crude 3,4-dimethoxynitrobenzene, a yellow solid, by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acid.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield light yellow crystals.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.[12]
Data Presentation: Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Veratrole | 138.16 | 22-23 | 206-207 | Colorless liquid |
| 3,4-Dimethoxynitrobenzene | 183.16[13][14] | 95-98[15][16] | 230 @ 17 mmHg[15][16] | Yellow crystalline solid[13] |
Safety Considerations: Handling Synthesis Intermediates and Reagents
The synthesis of 3,4-dimethoxynitrobenzene involves highly corrosive and reactive materials. Strict safety protocols are mandatory.
-
Nitrating Mixture: The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent.[17] It can cause severe burns on contact and reacts violently with many organic materials. Always prepare this mixture by adding the nitric acid to the sulfuric acid slowly and with cooling.[18]
-
Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19][18] The entire procedure must be conducted within a certified chemical fume hood to avoid inhalation of toxic nitrogen oxide fumes that may be generated.[18][20]
-
Temperature Control: The nitration of an activated ring like veratrole is highly exothermic. Maintaining low temperatures is critical to prevent runaway reactions and the formation of potentially explosive polynitrated byproducts.[1][11]
-
Quenching: Always quench the reaction by adding the acid mixture to ice/water, never the other way around, to dissipate the heat safely.[18]
Conclusion
The synthesis of 3,4-dimethoxynitrobenzene via the electrophilic nitration of veratrole is a process fundamentally governed by the formation and reaction of two key intermediates: the nitronium ion and the arenium ion. A deep understanding of the generation of the nitronium ion from the nitrating mixture and the subsequent formation and stabilization of the resonance-stabilized arenium ion is essential for optimizing reaction conditions and ensuring a high yield of the desired product. By carefully controlling parameters such as temperature and reagent stoichiometry, researchers can effectively navigate this synthetic landscape to produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.
References
-
BYJU'S. (n.d.). Electrophilic substitution reaction of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 25). Why is nitration of veratrole specific in these positions?. Retrieved from [Link]
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]
-
FranklyChemistry. (2013, February 4). Aromatic 2b. Preparation & Puification of Nitrobenzene. [Video]. YouTube. Retrieved from [Link]
-
GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]
-
Mast, A. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. PubChem. Retrieved from [Link]
-
TheSafetyMaster. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]
-
Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [Link]
-
University of Nebraska-Lincoln. (2018, July 20). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. Retrieved from [Link]
-
YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Catalytic Hydrogenation of Dimethoxynitrobenzene to Dimethoxyaniline
Introduction: The Strategic Importance of Nitroarene Reduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. These aniline derivatives, particularly those bearing methoxy substituents like dimethoxyaniline, are high-value intermediates in the production of pharmaceuticals, agrochemicals, dyes, and specialized polymers.[1][2][3] Among the various reductive methods, catalytic hydrogenation stands out for its efficiency, high yields, and cleaner reaction profiles, often producing only water as a byproduct when using hydrogen gas.[4]
This guide provides an in-depth exploration of the catalytic hydrogenation of dimethoxynitrobenzene. It is designed for researchers and process chemists, offering a blend of theoretical principles, practical insights, and detailed, validated protocols to ensure safe, reliable, and scalable synthesis. We will dissect the reaction mechanism, evaluate critical process parameters, and provide step-by-step procedures for both high-pressure and transfer hydrogenation methodologies.
The Underlying Mechanism of Catalytic Hydrogenation
The conversion of a nitro group to an amine on a heterogeneous metal catalyst surface is a multi-step process. While the exact sequence can vary based on the catalyst and conditions, the generally accepted pathway involves the sequential reduction of the nitro group.[5][6]
Core Mechanistic Steps:
-
Adsorption: Both the this compound substrate and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst (e.g., Palladium, Platinum, or Nickel).[7]
-
Hydrogen Activation: The catalyst facilitates the cleavage of the strong H-H bond, generating reactive atomic hydrogen species on its surface.[7][8]
-
Stepwise Reduction: The adsorbed nitro group undergoes a series of hydrogen transfer steps. This process is believed to proceed through highly reactive intermediates such as a nitroso (-NO) and a hydroxylamine (-NHOH) species.[9][10] The formation and potential accumulation of these intermediates are critical considerations, as arylhydroxylamines can be thermally unstable.[11][12]
-
Product Desorption: Once the reduction is complete, the final dimethoxyaniline product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
Caption: Reaction mechanism on the catalyst surface.
Optimizing the Reaction: A Guide to Key Parameters
The success of a catalytic hydrogenation hinges on the careful selection and control of several experimental variables. The interplay between these factors determines the reaction rate, selectivity, and overall yield.
| Parameter | Key Considerations & Rationale | Typical Range |
| Catalyst | Palladium on Carbon (Pd/C): The workhorse for nitro reductions. Highly active and efficient.[13] However, it is pyrophoric, especially after use, and can catalyze dehalogenation in substituted substrates.[13][14] Raney® Nickel: A cost-effective alternative, often used when dehalogenation is a concern.[3][13] It is also pyrophoric and typically requires higher temperatures/pressures than palladium.[15] Platinum (Pt/C, PtO₂): Highly active, often enabling reactions under milder conditions (lower temperature/pressure).[7] It is generally more expensive. | 1-10 mol% catalyst loading |
| Solvent | Protic Solvents (Methanol, Ethanol): Most common choice. They are excellent solvents for the substrate and product, and can facilitate proton transfer steps in the mechanism.[16][17] Aprotic Solvents (Ethyl Acetate, THF): Used when the substrate or product might react with protic solvents. The choice is highly dependent on substrate solubility. | 5-20 mL per gram of substrate |
| Hydrogen Source | Hydrogen Gas (H₂): The cleanest reagent. Can be used at atmospheric pressure (balloon) for small-scale reactions or at elevated pressures (Parr apparatus, autoclave) for faster, larger-scale reactions.[18] Requires specialized equipment and safety protocols.[19] Transfer Hydrogenation Reagents: (e.g., Hydrazine Hydrate, Ammonium Formate). Avoids the need for high-pressure H₂ gas, enhancing safety. The reaction is driven by the decomposition of the donor into H₂ in situ.[16][20] | H₂ Gas: 1-10 bar (15-150 psi) Hydrazine: 1.5-3.0 equivalents |
| Temperature | Reaction rates generally increase with temperature. However, excessively high temperatures can lead to side reactions or catalyst deactivation. The reaction is exothermic, and temperature control is crucial for safety. | Room Temp. to 90 °C[20][21][22] |
| Pressure (H₂ Gas) | Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, leading to a faster reaction rate. This is often the most effective way to accelerate a slow hydrogenation. | 1 bar (atmospheric) to 50 bar[21][22] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of dimethoxyaniline. The specific isomer (e.g., 2,4- or 2,5-dimethoxyaniline) will depend on the starting nitroaromatic compound.[16][17]
Protocol 1: Pd/C Catalyzed Hydrogenation with Hydrogen Gas
This protocol is a standard laboratory procedure using a Parr shaker or similar hydrogenation apparatus. It is highly efficient but requires strict adherence to safety procedures for handling hydrogen gas and pyrophoric catalysts.
Materials & Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C, preferably 50% wet)
-
Methanol or Ethanol
-
Parr Hydrogenation Apparatus or similar pressure reactor
-
Celite® (diatomaceous earth)
-
Glassware for filtration and work-up
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To the pressure reactor vessel, add the this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (0.01-0.05 eq). Causality: The nitrogen atmosphere prevents the dry catalyst from coming into contact with air, which could cause it to ignite.
-
Solvent Addition: Add the solvent (e.g., methanol, ~10-15 mL per gram of substrate).
-
System Assembly: Securely seal the reactor vessel and connect it to the hydrogenation apparatus according to the manufacturer's instructions.
-
Inerting the System: Purge the system by pressurizing with nitrogen (to ~3-4 bar) and then venting. Repeat this cycle at least 3-5 times to remove all oxygen. Causality: Removing oxygen is critical to prevent the formation of an explosive H₂/O₂ mixture.
-
Hydrogenation: Purge the system with hydrogen gas in the same manner (pressurize/vent) 2-3 times. Finally, pressurize the vessel to the desired pressure (e.g., 3-5 bar / 45-75 psi).
-
Reaction: Begin vigorous stirring and, if required, heat the reaction to the target temperature (e.g., 40-50 °C). The reaction progress can be monitored by the cessation of hydrogen uptake from the reservoir.
-
Completion & Cooldown: Once the reaction is complete (typically 2-6 hours), stop the heating and allow the reactor to cool to room temperature.
-
Venting and Purging: Carefully vent the excess hydrogen pressure. Purge the system thoroughly with nitrogen (3-5 cycles) to remove all residual hydrogen.
-
Catalyst Filtration (Critical Safety Step): See Section 5 for the detailed, safe work-up procedure.
Protocol 2: Transfer Hydrogenation with Hydrazine Hydrate
This method avoids the use of high-pressure hydrogen gas, making it more accessible for laboratories not equipped with specialized pressure reactors.[16][20]
Materials & Equipment:
-
This compound
-
Raney® Nickel (slurry in water) or supported Nickel catalyst[20]
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the this compound (1.0 eq), ethanol (~15-20 mL per gram), and the Raney® Nickel catalyst. Note: Add the Raney® Ni slurry carefully after rinsing it with ethanol.
-
Heating: Begin stirring and heat the mixture to a gentle reflux (approx. 70-80 °C).[16]
-
Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 eq) dropwise or in small portions via an addition funnel over 30-60 minutes. Causality: The reaction is highly exothermic. Slow addition is crucial to control the reaction rate and temperature, preventing a dangerous runaway reaction.
-
Reaction Monitoring: After the addition is complete, maintain the reflux and monitor the reaction by TLC or GC until the starting material is fully consumed (typically 1-3 hours).
-
Cooldown: Once complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Catalyst Filtration (Critical Safety Step): See Section 5 for the detailed, safe work-up procedure.
Workflow: Product Isolation and Catalyst Handling
The work-up procedure, particularly the filtration of the pyrophoric catalyst, is the most hazardous part of the process and demands meticulous attention to safety.
Caption: General post-reaction workflow.
Detailed Filtration and Work-up Steps:
-
Prepare a Filter Pad: Place a pad of Celite® (approx. 1-2 cm thick) in a Büchner or sintered glass funnel. Wet the pad with the reaction solvent.
-
Filtration: Decant the reaction mixture onto the Celite pad and apply gentle vacuum. Crucially, do not allow the filter cake to run dry. Keep the surface of the cake covered with solvent at all times.[23]
-
Washing: Wash the filter cake with several portions of fresh solvent to recover all the product.
-
Catalyst Quenching: After filtration, immediately transfer the wet filter cake to a separate beaker and submerge it under a large volume of water. This deactivates the catalyst, making it safe for disposal. Do not discard it in a standard waste bin where it could dry out and ignite.[23]
-
Product Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude amine can be purified by standard methods such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Stalled Reaction | 1. Catalyst deactivation (poisoned by sulfur, etc.). 2. Insufficient hydrogen (low pressure or depleted transfer agent). 3. Poor substrate solubility at reaction temperature. | 1. Use fresh, high-quality catalyst. 2. Increase H₂ pressure or add more transfer agent. 3. Switch to a better solvent or slightly increase the temperature. |
| Formation of Side Products | 1. Over-reduction of other functional groups (e.g., dehalogenation). 2. Formation of azo/azoxy compounds from intermediate condensation. | 1. Use a more selective catalyst (e.g., Raney Ni instead of Pd/C for halogenated compounds).[13] Lower temperature and pressure. 2. Ensure sufficient hydrogen supply and efficient stirring to favor full reduction over condensation. |
| Catalyst Ignites During Filtration | Catalyst was exposed to air while dry. | NEVER LET THE CATALYST DRY IN AIR. Keep the filter cake fully wetted with solvent or water throughout the entire filtration and quenching process.[14][23] |
| Exothermic Runaway (Transfer) | Too-rapid addition of hydrazine hydrate. | Add the hydrazine hydrate slowly and portion-wise, ensuring the internal temperature remains under control. Use an ice bath for cooling if necessary. |
Mandatory Safety Precautions
Catalytic hydrogenation is a powerful but potentially hazardous technique. A thorough understanding and respect for the risks are paramount.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources (sparks, static electricity, hot plates).[18][24] All equipment must be properly grounded.
-
Pyrophoric Catalysts: Both Pd/C and Raney® Nickel are pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially after they have been used and are finely divided.[14] They must be handled under an inert atmosphere when dry and must be kept wet with solvent or water after the reaction to prevent ignition.[23]
-
Pressure Operations: High-pressure reactors must be operated by trained personnel only. Always inspect the equipment for damage before use and never exceed the manufacturer's specified pressure and temperature limits.[19]
-
Hydrazine Hydrate: Hydrazine is toxic and corrosive. Always handle it in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exothermic Nature: The reduction of a nitro group is highly exothermic. Ensure adequate cooling and control, especially during large-scale reactions, to prevent a thermal runaway.
References
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- Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 C
- Pd/C Hydrogenation vs. dehydrogenation by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). - YouTube.
- Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Medi
- Reactions and Mechanisms - Master Organic Chemistry.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Public
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google P
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- (PDF) Selective Hydrogenation. II.
- Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source | The Journal of Organic Chemistry - ACS Public
- The hydrogenation of nitrobenzene over metal catalysts. PhD thesis. - University of Glasgow.
- Intermediates in the Raney Nickel Catalyzed Hydrogenation of Nitrobenzene to Aniline | Industrial & Engineering Chemistry Product Research and Development - ACS Public
- Hydrogenation troubleshooting : r/Chempros - Reddit.
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- Nitro Reduction - Common Conditions.
- Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty - Aidic.
- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google P
- Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires C
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Homogeneous catalyzed reduction of nitro compounds. IV.
- Proposed mechanism of Pd/Fe@N/C catalytic hydrogenation of nitrobenzene...
- US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google P
- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol | Organic Process Research & Development - ACS Public
- Catalytic Hydrogen
- SAFETY PRECAUTION Safety Precaution of Hydrogen • FLP type area will be provided.
- How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly? - FAQ - Guidechem.
- Catalytic Hydrogenation: Theory, Mechanism, and Examples - YouTube.
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC c
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
- A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing.
- Chemoselective Hydrogenation of Nitro Compounds with Supported Gold C
- Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel - ResearchG
- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google P
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- Hydrogenation process operation steps | Download Scientific Diagram - ResearchG
- Hazards associated with laboratory scale hydrogen
- Hydrogenation Reactions - University of Pittsburgh.
- Efficient Hydrogenation of Nitrobenzene to Aniline over a Palladium Carbide Nanocube C
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C
- 1,3-Dimethoxy-5-nitrobenzene synthesis - ChemicalBook.
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The Strategic Functionalization of Dimethoxynitrobenzene via Nucleophilic Aromatic Substitution: A Guide for Researchers and Drug Development Professionals
Introduction: Unlocking the Potential of Electron-Deficient Aromatics
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful and versatile tool for the functionalization of aromatic rings. Unlike its electrophilic counterpart, SNAr thrives on the presence of electron-wielding substituents, transforming electron-poor aromatic systems into valuable intermediates for a myriad of applications, particularly in the pharmaceutical and materials science sectors.[1][2] This guide delves into the nuanced world of SNAr reactions, with a specific focus on dimethoxynitrobenzene isomers as substrates. The interplay between the strongly deactivating nitro group and the activating, yet sterically influential, methoxy groups presents a fascinating case study in regioselectivity and reactivity, offering a rich platform for the synthesis of complex molecular architectures.
For researchers in drug discovery, the substituted this compound scaffold is a gateway to a diverse range of bioactive molecules. The strategic introduction of various nucleophiles, such as amines, alkoxides, and thiols, allows for the precise tuning of a molecule's physicochemical properties, influencing its solubility, lipophilicity, and target-binding interactions. This application note provides a comprehensive overview of the mechanistic underpinnings of SNAr on this compound, detailed experimental protocols for key transformations, and a survey of the significant applications of the resulting products in medicinal chemistry.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr): A Stepwise Dance of Addition and Elimination
The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism.[3][4] The journey begins with the nucleophilic attack on a carbon atom bearing a suitable leaving group, transiently disrupting the aromaticity of the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The presence of a potent electron-withdrawing group, such as a nitro group (-NO₂), is crucial for stabilizing this high-energy intermediate by delocalizing the negative charge through resonance.[3][5] In the second, typically rapid, step, the leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
The reaction rate is primarily governed by the stability of the Meisenheimer complex. Consequently, the reaction is accelerated by:
-
Strong electron-withdrawing groups positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge onto the substituent.[3][5]
-
Good leaving groups that can readily depart in the second step.
-
Potent nucleophiles that can efficiently initiate the initial attack.
In the context of this compound, the nitro group serves as the essential activating group. The methoxy groups (-OCH₃), while electron-donating by resonance, are inductively electron-withdrawing and can influence the regioselectivity of the nucleophilic attack. One of the methoxy groups can also act as a leaving group, a process known as transetherification.[1][2]
Caption: The SNAr Addition-Elimination Mechanism.
Regioselectivity: The Directing Influence of Substituents
The substitution pattern on the this compound ring plays a critical role in determining the site of nucleophilic attack. The most common and synthetically useful isomers are 2,4-dimethoxynitrobenzene, 1,2-dimethoxy-4-nitrobenzene (3,4-dimethoxynitrobenzene), and 1,4-dimethoxy-2-nitrobenzene (2,5-dimethoxynitrobenzene).
In 2,4-dimethoxynitrobenzene , the nitro group is para to one methoxy group and ortho to the other. SNAr reactions on this isomer can lead to the displacement of either methoxy group. Experimental evidence has shown that with bulky nucleophiles like tert-butoxide, there is a strong preference for substitution at the ortho position.[1] This selectivity is influenced by a combination of electronic and steric factors, as well as reaction conditions such as the solvent.[1]
For 1,2-dimethoxy-4-nitrobenzene , the nitro group is para to the C1-methoxy group and meta to the C2-methoxy group. Nucleophilic attack is strongly favored at the C1 position, leading to the displacement of the methoxy group that is para to the activating nitro group. This is because the negative charge in the Meisenheimer complex can be effectively delocalized onto the nitro group from this position.
In the case of 1,4-dimethoxy-2-nitrobenzene , the nitro group is ortho to both methoxy groups. Nucleophilic substitution can occur at either of the methoxy-bearing carbons. The reaction of 1,4-dimethoxy-2,5-dinitrobenzene (a related compound) with piperidine has been shown to yield the corresponding substituted product, demonstrating the viability of SNAr at these positions.[2]
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of this compound isomers with various classes of nucleophiles.
Protocol 1: Transetherification of 2,4-Dimethoxynitrobenzene with an Alkoxide Nucleophile
This protocol is adapted from a validated procedure for the ortho-selective substitution of 2,4-dimethoxynitrobenzene with sodium tert-butoxide.[1][2]
Materials:
-
2,4-Dimethoxynitrobenzene
-
Sodium tert-butoxide
-
Dry Toluene
-
Dry 1,2-Dimethoxyethane (DME)
-
Microwave reactor vials
-
Dichloromethane (DCM)
-
Celite
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dry microwave reactor vial, add 2,4-dimethoxynitrobenzene (0.3 mmol, 1.0 equiv.) and sodium tert-butoxide (2.1 mmol, 7.0 equiv.).
-
Add a mixture of dry toluene and dry DME (9:1 v/v, 1.5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 110°C for 20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with DCM.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-tert-butoxy-4-methoxynitrobenzene.
Protocol 2: Amination of 1,4-Dimethoxy-2,5-dinitrobenzene with Piperidine
This protocol is based on the reaction of a dinitro-dimethoxybenzene isomer with piperidine, demonstrating a typical amination procedure.[2]
Materials:
-
1,4-Dimethoxy-2,5-dinitrobenzene
-
Piperidine
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,4-dimethoxy-2,5-dinitrobenzene (3.5 mmol, 1.0 equiv.) in piperidine (14.0 mmol, 4.0 equiv.).
-
Stir the reaction mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and add EtOAc (20 mL).
-
Wash the organic layer with brine (3 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(2,5-dimethoxy-4-nitrophenyl)piperidine.[2]
Protocol 3: Thiolation of a Nitro-Activated Aryl Halide (Representative Protocol)
While a specific protocol for the thiolation of a this compound isomer was not found, this general procedure for the SNAr of an activated aryl halide with a thiol can be adapted.
Materials:
-
This compound isomer (e.g., 1-chloro-2,4-dimethoxy-5-nitrobenzene)
-
Thiol (e.g., thiophenol)
-
Base (e.g., potassium carbonate or sodium hydride)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the thiol (1.1 equiv.) in the chosen solvent.
-
If using a weaker base like K₂CO₃ (2.0 equiv.), add it directly to the solution. If using a strong base like NaH (1.1 equiv.), add it portion-wise at 0°C and stir for 30 minutes to generate the thiolate.
-
Add the this compound derivative (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
| Nucleophile | Substrate | Conditions | Product | Yield | Reference |
| Sodium tert-butoxide | 2,4-Dimethoxynitrobenzene | Toluene/DME (9:1), 110°C, 20 min (Microwave) | 2-tert-Butoxy-4-methoxynitrobenzene | 87% | [1] |
| Piperidine | 1,4-Dimethoxy-2,5-dinitrobenzene | Reflux, 2 h | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 76% | [2] |
| Thiophenol (representative) | Activated Aryl Halide | Base (K₂CO₃ or NaH), Solvent (DMF or DMSO), RT to heat | Aryl thioether | Variable | General Procedure |
Table 1: Summary of Reaction Conditions and Outcomes for SNAr of this compound Derivatives.
Caption: A generalized workflow for SNAr reactions.
Applications in Drug Discovery and Development
The functionalized this compound core is a prevalent motif in a variety of biologically active compounds and serves as a crucial building block in the synthesis of numerous pharmaceutical agents.
1. Kinase Inhibitors:
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[3] Consequently, kinase inhibitors have become a major focus of drug discovery efforts.[3] Several kinase inhibitors feature substituted methoxy- and nitro-aromatic scaffolds. For instance, a novel methoxybenzyl 5-nitroacridone derivative has been shown to induce cell cycle arrest in chronic myelogenous leukemia cells by inhibiting CDK4/6.[6][7] The synthesis of such compounds often relies on SNAr reactions to introduce key functionalities.
2. Antimicrobial Agents:
The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[8] Derivatives of 3,4-dimethoxybenzohydrazide have been synthesized and shown to possess promising antibacterial and antifungal activities.[9] The synthesis of these compounds often involves the functionalization of a dimethoxybenzene precursor, with the nitro group serving either as a handle for further transformation or as part of the final pharmacophore.
3. Antipsychotic Drug Intermediates:
Substituted benzazepine derivatives are a class of compounds with applications as central nervous system agents, including antipsychotics. The synthesis of pyridobenzoxazepine and pyridobenzothiazepine derivatives, which have shown potential as atypical antipsychotics, often involves the use of substituted nitroaromatic precursors that can be functionalized via SNAr.[10]
4. Synthesis of Statin Intermediates:
Statins are a class of drugs used to lower cholesterol levels. A patent describes the use of 1-isocyano-4-methoxy-2-nitrobenzene as a key component in a multi-component reaction for the synthesis of an intermediate for Atorvastatin.[11] This highlights the utility of this compound derivatives in the synthesis of complex, blockbuster drugs.
Conclusion: A Versatile Platform for Innovation
The nucleophilic aromatic substitution of this compound offers a robust and adaptable platform for the synthesis of a wide array of functionalized aromatic compounds. By understanding the underlying mechanistic principles and the factors governing regioselectivity, researchers can harness the power of this reaction to create novel molecules with tailored properties. The detailed protocols and application examples provided in this guide serve as a valuable resource for scientists in academia and industry, empowering them to leverage the SNAr of this compound in their pursuit of new medicines and advanced materials. The continued exploration of this chemistry promises to unlock even more innovative solutions to pressing scientific challenges.
References
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Song, J., Kang, H. J., Lee, J. W., Wenas, M. A., Jeong, S. H., Lee, T., et al. (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. PLOS ONE, 12(8), e0183575. [Link]
-
Nucleophilic aromatic substitution. (2023, December 28). In Wikipedia. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). The Organic Chemistry Tutor [Video]. YouTube. [Link]
-
A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb. (2020). International Journal of Molecular Sciences, 21(14), 5077. [Link]
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Libretexts. (2021, March 11). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution. (2019, July 12). Professor Dave Explains [Video]. YouTube. [Link]
- Lundbeck A/S. (2016). Methods for providing intermediates in the synthesis of atorvastatin. (Patent No. WO2016122325A1).
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (n.d.). MDPI. [Link]
-
A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb. (2020). PMC. [Link]
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (2021). PMC. [Link]
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From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. (2023, November 26). CeMM. [Link]
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Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(3), 134-139. [Link]
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Liégeois, J. F., Rogister, F. A., Bruhwyler, J., Damas, J., Nguyen, T. P., Inarejos, M. O., ... & Delarge, J. E. (1994). Pyridobenzoxazepine and Pyridobenzothiazepine Derivatives as Potential Central Nervous System Agents: Synthesis and Neurochemical Study. Journal of Medicinal Chemistry, 37(4), 519-525. [Link]
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Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2021, January 7). Organic Chemistry Portal. [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). PMC. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction. [Link]
-
Design and Synthesis of Novel Antimicrobial Agents. (2023). PMC. [Link]
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- 4. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: A Guide to the Selective Reduction of Dimethoxynitrobenzene
Abstract
The reduction of dimethoxynitrobenzene isomers to their corresponding dimethoxyanilines is a pivotal transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and materials science. The presence of the electron-donating methoxy groups influences the reactivity of the nitroarene, and the choice of reducing agent is paramount to achieving high yield and chemoselectivity, especially in multifunctional substrates. This guide provides a comprehensive overview of field-proven reagents and detailed protocols for the selective reduction of this compound, grounded in mechanistic principles to empower researchers in making informed experimental decisions.
Introduction: The Synthetic Value of Dimethoxyanilines
Dimethoxyanilines are highly valuable synthetic intermediates. The amino group serves as a versatile handle for a wide array of chemical transformations, including diazotization, acylation, and alkylation, while the methoxy groups modulate the electronic properties and steric environment of the aromatic ring. The conversion of a strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group fundamentally alters the reactivity of the aromatic system, opening up new pathways for molecular elaboration.[1] The challenge, therefore, lies in executing this reduction efficiently and cleanly, without affecting other sensitive functional groups that may be present on the molecule.
Mechanistic Fundamentals of Nitro Group Reduction
The transformation of an aromatic nitro group to an amine is a six-electron reduction. While the exact intermediates can vary with the chosen reagent and conditions, the process generally proceeds through a direct hydrogenation pathway involving nitroso and hydroxylamine intermediates.[2]
Caption: General pathway for the six-electron reduction of a nitroarene.
Understanding this stepwise process is key to appreciating why certain conditions may lead to the accumulation of intermediates or side products. The primary goal of the protocols described herein is to drive this sequence to completion efficiently.
Key Reagents and Protocols for Selective Reduction
The choice of reagent is dictated by factors such as substrate compatibility, desired selectivity, scalability, cost, and safety. Below are detailed protocols for three robust and widely applicable methods.
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is often the method of choice for its high efficiency and clean reaction profile, producing water as the only stoichiometric byproduct.[3] It is particularly effective for simple substrates where over-reduction or hydrogenolysis of other functional groups is not a concern.
Causality & Expertise: Palladium on carbon is a highly active catalyst for the reduction of nitro groups. The reaction occurs on the surface of the catalyst where hydrogen gas is activated. This method is advantageous because it operates under neutral pH, which is ideal for acid-sensitive substrates.[1] However, caution is advised for molecules containing other reducible moieties like alkenes, alkynes, benzyl ethers, or aryl halides, which can undergo concomitant reduction or cleavage.[3]
Experimental Protocol: Reduction of 1,4-Dimethoxy-2-nitrobenzene
-
Vessel Preparation: To a 250 mL heavy-walled hydrogenation flask, add a magnetic stir bar, 1,4-dimethoxy-2-nitrobenzene (5.0 g, 27.3 mmol), and 100 mL of methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5 mol %, ~290 mg) to the solution under a nitrogen or argon atmosphere. Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry.[4]
-
System Purge: Seal the flask and connect it to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.
-
Hydrogenation: Evacuate the flask one final time and introduce hydrogen gas (via balloon or from a pressurized source) to a pressure of 3-4 atm.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Hydrogen uptake is typically rapid and the reaction progress can be monitored by TLC or LC-MS. The reaction is usually complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is typically the desired 2,4-dimethoxyaniline of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.
**3.2 Method 2: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂) **
Reduction using dissolving metals in acid is a classic and highly reliable method. Tin(II) chloride is particularly noteworthy for its excellent chemoselectivity, often leaving other reducible groups such as esters, nitriles, and even aldehydes untouched.[3][5]
Causality & Expertise: SnCl₂ acts as a single-electron donor in a stepwise reduction process. The reaction is typically performed in an alcoholic solvent or ethyl acetate to ensure solubility. The acidic conditions required for the reaction protonate the intermediates, facilitating the reduction. This method's strength lies in its tolerance for a wide range of functional groups that would not survive catalytic hydrogenation.[5] The primary drawback is the need for a stoichiometric amount of the metal salt and a basic workup to remove tin byproducts.
Experimental Protocol: Reduction of 1,2-Dimethoxy-4-nitrobenzene
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,2-dimethoxy-4-nitrobenzene (5.0 g, 27.3 mmol) in 150 mL of absolute ethanol.
-
Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (30.8 g, 136.5 mmol, 5 eq.).
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into 200 mL of crushed ice.
-
Basification & Extraction: Slowly add a saturated sodium bicarbonate (NaHCO₃) solution or 3M NaOH to basify the mixture to pH > 8. Safety Note: This can be exothermic and may involve gas evolution. Perform this step slowly in a well-ventilated fume hood. A thick white precipitate of tin salts will form.
-
Filtration/Extraction: Filter the slurry through Celite®, washing the cake with ethyl acetate (3 x 50 mL). Alternatively, extract the entire mixture directly with ethyl acetate (3 x 100 mL). The organic layers are combined.
-
Isolation: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,4-dimethoxyaniline. Purify as needed.
Method 3: Transfer Hydrogenation with Hydrazine Hydrate and a Catalyst
Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas. A hydrogen donor, such as hydrazine, transfers hydrogen atoms to the substrate in the presence of a catalyst. Iron(III) chloride (FeCl₃) or simple iron powder are effective and inexpensive catalysts for this process.
Causality & Expertise: This method combines the operational simplicity of a metal/acid reduction with a catalytic cycle. Hydrazine serves as the in-situ source of hydrogen. The iron catalyst facilitates the transfer of hydrogen from hydrazine to the nitro group. This system is known for its good functional group tolerance and is an excellent choice for labs not equipped for high-pressure hydrogenations.
Experimental Protocol: Reduction of 2,5-Dimethoxynitrobenzene
-
Setup: To a 250 mL round-bottom flask with a reflux condenser, add 2,5-dimethoxynitrobenzene (5.0 g, 27.3 mmol), iron powder (3.0 g, 54.6 mmol, 2 eq.), and 100 mL of a 2:1 mixture of ethanol and water.
-
Reagent Addition: Heat the vigorously stirred suspension to reflux. Once refluxing, add hydrazine hydrate (N₂H₄·H₂O) (4.1 mL, 81.9 mmol, 3 eq.) dropwise over 15-20 minutes via an addition funnel. Safety Note: The reaction is often exothermic. Control the addition rate to maintain a steady reflux. Hydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE).[6]
-
Reaction: After the addition is complete, maintain the reflux for 1-2 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts, washing thoroughly with ethanol.
-
Isolation: Remove the ethanol from the filtrate under reduced pressure. The remaining aqueous layer is then extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the desired 2,5-dimethoxyaniline.
Advanced Selectivity: Dinitrobenzene Reduction
A significant challenge arises when a substrate contains multiple nitro groups. Standard reduction methods will typically reduce all nitro groups indiscriminately. However, certain reagents exhibit remarkable chemoselectivity, allowing for the reduction of a single nitro group. The classic method for this transformation is the Zinin Reduction, which uses sulfide salts.[7][8]
Causality & Expertise: Reagents like sodium sulfide (Na₂S) or ammonium hydrosulfide (NH₄SH) are milder reducing agents. In polynitro compounds, the reduction of one nitro group introduces the electron-donating amino group, which deactivates the remaining nitro group(s) towards further reduction by these mild reagents. Preferential reduction often occurs at the least sterically hindered nitro group or a group that is ortho to a hydroxyl or alkoxy group.[8]
Caption: Reagent selection guide for mono- vs. di-reduction of dinitroarenes.
Comparative Summary of Reduction Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages & Limitations | Chemoselectivity Profile |
| H₂ / Pd-C | H₂ (1-4 atm), RT, MeOH or EtOH | High efficiency, clean (water byproduct), neutral pH[1] | Requires specialized equipment; can reduce other functional groups (alkenes, Cbz, Bn ethers, aryl-X)[3][4] | Low to Moderate |
| SnCl₂·2H₂O | Reflux in EtOH | Excellent functional group tolerance (ketones, esters, nitriles unaffected)[5], operationally simple | Stoichiometric metal waste, requires basic workup to remove tin salts | High |
| Fe / NH₄Cl or AcOH | Reflux in EtOH/H₂O | Inexpensive, robust, good functional group tolerance, safer than H₂[2] | Stoichiometric iron waste, can be messy, requires filtration | High |
| N₂H₄·H₂O / Fe | Reflux in EtOH/H₂O | Avoids pressurized H₂, good selectivity, inexpensive | Hydrazine is toxic, reaction can be highly exothermic | High |
| Na₂S / (NH₄)₂S | Reflux in aq. EtOH | Selectively reduces one of two nitro groups[3][7][8] | Unpleasant odor (H₂S), generally lower yielding than other methods | Unique (Mono-reduction) |
Safety and Handling
-
Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and potentially thermally unstable or explosive, especially in pure form or when mixed with impurities.[9][10] Always consult the Safety Data Sheet (SDS) before use.
-
Reagents: Handle all reagents with appropriate PPE, including safety glasses, lab coats, and gloves.[6]
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure all hydrogenation equipment is properly maintained and operated in a well-ventilated area, free from ignition sources.
-
Exothermic Reactions: Reductions of nitro groups are highly exothermic. For large-scale reactions, ensure adequate cooling is available and consider dropwise addition of reagents to control the reaction rate.
References
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3). Chemistry Stack Exchange. Retrieved February 5, 2026, from [Link]
-
Selective nitro reduction of poly nitro compounds. (2015, July 16). Chemistry Stack Exchange. Retrieved February 5, 2026, from [Link]
-
A new reagent for selective reduction of nitro group. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 5, 2026, from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 5, 2026, from [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). RSC Publishing. Retrieved February 5, 2026, from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications. Retrieved February 5, 2026, from [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]
-
Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. (2025, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]
-
2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene. (n.d.). Rhodium.ws. Retrieved February 5, 2026, from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved February 5, 2026, from [Link]
-
How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved February 5, 2026, from [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemicals.co.uk [chemicals.co.uk]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: High-Efficiency Microwave-Assisted Synthesis of Dimethoxynitrobenzene Scaffolds via
Executive Summary
This application note details a robust protocol for the synthesis of dimethoxynitrobenzene derivatives, specifically focusing on the double nucleophilic aromatic substitution (
Scientific Background & Mechanism[1][2][3][4]
The Challenge of Conventional Synthesis
Synthesizing electron-rich nitrobenzenes via direct nitration of dimethoxybenzenes (e.g., veratrole) is possible but often suffers from regioselectivity issues and over-nitration due to the activating nature of the methoxy groups.
Conversely, the
The Microwave Advantage
Microwave irradiation efficiently overcomes this activation barrier through rapid bulk heating and superheating of the solvent (methanol). While the debate regarding "non-thermal" microwave effects persists, the consensus in this specific transformation is that the efficiency stems from the Arrhenius rate enhancement provided by maintaining the reaction mixture significantly above the solvent's atmospheric boiling point in a sealed vessel.
Reaction Mechanism ( )
The reaction proceeds via the addition-elimination pathway. The nitro group acts as the critical electron-withdrawing group (EWG), stabilizing the anionic intermediate (Meisenheimer complex).[1]
Reaction Scheme:
Figure 1: Mechanism of Nucleophilic Aromatic Substitution stabilized by the nitro group.[1][2]
Experimental Protocol
Equipment & Reagents[7]
-
Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) capable of handling 10–20 mL sealed vials.
-
Vessels: 10 mL or 35 mL heavy-walled Pyrex reaction vials with Teflon-lined silicone septa.
-
Reagents:
-
2,4-Dichloronitrobenzene (CAS: 611-06-3)
-
Sodium Methoxide (NaOMe), 25 wt% solution in Methanol (or 5.0 M freshly prepared).
-
Methanol (anhydrous preferred).
-
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
Weigh 192 mg (1.0 mmol) of 2,4-dichloronitrobenzene into a 10 mL microwave process vial.
-
Add a magnetic stir bar.
-
Add 3.0 mL of Methanol.
-
Add 0.6 mL (approx. 2.6 mmol, 2.6 eq) of 25% NaOMe/MeOH solution.
-
Note: A slight excess (2.2–3.0 eq) is required to drive the reaction to completion for the di-substituted product.
-
Step 2: Microwave Irradiation
-
Seal the vial with the appropriate cap.
-
Place in the microwave cavity.
-
Program the method:
-
Temperature: 140°C
-
Ramp Time: 2:00 min
-
Hold Time: 15:00 min
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
-
Power: Dynamic (Max 200W)
-
Step 3: Workup & Purification
-
Cool the reaction vessel to <50°C using compressed air (usually automated by the reactor).
-
Quench: Pour the reaction mixture into 20 mL of ice-cold water. The product often precipitates immediately as a yellow solid.
-
Extraction (if oil forms): Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Recrystallization: For high purity, recrystallize from hot Ethanol or MeOH/Water (9:1).
Experimental Workflow Diagram
Figure 2: Optimized workflow for the synthesis of dimethoxynitrobenzenes.
Data Analysis & Comparison
The following table contrasts the microwave protocol with the traditional reflux method (Ref: J. Chem. Educ. 2020).[3][4]
| Parameter | Conventional Reflux | Microwave Protocol | Advantage |
| Temperature | 65°C (MeOH b.p.) | 140°C (Pressurized) | Kinetic acceleration |
| Time | 12–24 Hours | 15 Minutes | 98% Time Savings |
| Yield | 65–75% | 92–96% | Cleaner reaction profile |
| Solvent Vol. | 20–50 mL | 3–5 mL | Greener (less waste) |
| Purification | Column often required | Filtration/Recrystallization | Reduced labor |
Troubleshooting & Optimization
-
Incomplete Conversion: If TLC/LC-MS shows the mono-substituted intermediate (2-chloro-4-methoxy-1-nitrobenzene), increase the temperature to 160°C or extend time to 25 min . The second substitution is the rate-limiting step.
-
Pressure Errors: Methanol generates significant pressure at 140°C (~8-10 bar). Ensure the vessel is rated for at least 20 bar. Do not overfill the vial (keep volume <60% capacity).
-
By-products: If azoxy or azo coupling products are observed (reduction of nitro group), reduce the reaction temperature and ensure the reaction mixture is not basic for prolonged periods post-reaction.
Safety Considerations
-
Nitro Compounds: Aromatic nitro compounds can be energetic.[5] While this specific derivative is stable, always conduct Differential Scanning Calorimetry (DSC) if scaling up beyond 5 grams to check for thermal runaway potential.
-
Sealed Vessels: Never microwave sealed vessels in a domestic microwave. Use dedicated laboratory reactors with active pressure monitoring.
-
Sodium Methoxide: Highly corrosive and moisture sensitive. Handle in a fume hood.
References
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link
-
Leadbeater, N. E. (2005). "Microwave-Promoted Nucleophilic Aromatic Substitution." Current Organic Synthesis. Link
-
CEM Corporation. "Theory of Microwave Heating for Organic Synthesis." Application Note. Link
-
Bostrom, J., et al. (2017). "Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution." ResearchGate. Link
Sources
- 1. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 2. homeworkforyou.com [homeworkforyou.com]
- 3. Microwave Ovens and Health: To Nuke or Not to Nuke? [healthline.com]
- 4. Effect of Microwave Heating on the Acrylamide Formation in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
demethylation of dimethoxynitrobenzene using BBr3
Application Note: High-Efficiency Demethylation of Dimethoxynitrobenzene via Boron Tribromide (BBr )
Abstract & Strategic Rationale
The conversion of dimethoxynitrobenzenes (e.g., veratrole derivatives) to their corresponding nitrocatechols or nitrophenols is a critical transformation in the synthesis of adrenergic drugs, catechol-O-methyltransferase (COMT) inhibitors, and complex natural products.
While traditional demethylation agents like 48% HBr/AcOH or Pyridine-HCl require harsh thermal conditions (
Why BBr
-
Nitro-Compatibility: Unlike catalytic hydrogenation (Pd/C + H
), BBr does not reduce the nitro group to an amine. -
Thermodynamic Driving Force: The formation of the strong B-O bond drives the cleavage of the stable methyl ether, overcoming the electron-withdrawing deactivation of the nitro group.
-
Stoichiometric Control: Allows for potential regio-selective monodemethylation (ortho-chelation control) by limiting reagent equivalents.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting incomplete conversions. The reaction proceeds through a bimolecular nucleophilic substitution (
The Lewis Acid Cycle[1]
-
Complexation: The empty
-orbital of boron accepts a lone pair from the ether oxygen, forming a zwitterionic adduct. -
Cleavage (Rate Limiting): A free bromide ion (or a bromide from a second BBr
molecule) attacks the methyl carbon. -
Hydrolysis: The resulting borate ester is hydrolyzed during the aqueous workup to release the phenol.[1]
Figure 1: Mechanistic pathway of BBr
Experimental Protocol
Pre-Reaction Planning
-
Stoichiometry:
-
Complete Demethylation (Catechol formation): Use 3.0 equivalents of BBr
. (1 eq per methoxy group + 1 eq excess to account for coordination with the nitro group or moisture). -
Selective Monodemethylation: Use 1.0 to 1.1 equivalents at strictly low temperature (
°C).
-
-
Solvent: Anhydrous Dichloromethane (DCM). Stabilized DCM (with ethanol/amylene) should be avoided if possible; however, for BBr
reactions, the Lewis acid will simply consume the stabilizer. Freshly distilled DCM is preferred. -
Concentration: 0.2 M to 0.5 M with respect to the substrate.
Safety Critical: The Quench
DANGER: BBr
-
Never add water directly to the concentrated reaction mixture.
-
Never quench a syringe containing BBr
directly into methanol (Risk of flash fire/ignition).
Step-by-Step Procedure (Standard Scale: 1-5 grams)
Phase 1: Setup & Addition
-
Inert System: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel (or septum), and a nitrogen/argon inlet.
-
Substrate Solvation: Dissolve the this compound (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of substrate). Cool the solution to 0°C (ice/water bath) or -78°C (acetone/dry ice) if high selectivity is required.
-
Reagent Preparation: Handle BBr
(pure liquid or 1M solution in DCM) under inert atmosphere.-
Note: If using neat BBr
, its density is ~2.6 g/mL.[5] It fumes heavily.
-
-
Addition: Add the BBr
solution dropwise over 15–30 minutes.-
Observation: The solution will likely turn dark red or brown. This is normal and indicates the formation of the charge-transfer complex.
-
Phase 2: Reaction
-
Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT).
-
Monitoring: Stir at RT for 3–12 hours.
-
TLC Monitoring: Aliquot 0.1 mL, quench into water/EtOAc mini-vial. The borate ester must be hydrolyzed to see the product on TLC.
-
Optimization: If the reaction is sluggish (due to the electron-withdrawing nitro group), heat to reflux (40°C) for 2–4 hours.
-
Phase 3: Quenching & Isolation
-
Cooling: Cool the reaction mixture back to 0°C .
-
The "Safe" Quench:
-
Method A (Preferred): Pour the reaction mixture slowly onto a slurry of crushed ice and water (approx. 50g ice per g substrate) with vigorous stirring.
-
Method B (Internal): Add Methanol (MeOH) dropwise and very slowly. CAUTION: Massive exotherm and HBr gas evolution.[6]
-
-
Hydrolysis: Stir the quenched mixture for 30 minutes to ensure complete hydrolysis of the borate intermediates.
-
Extraction: Separate the organic layer.[5][7] Extract the aqueous layer 2x with DCM or Ethyl Acetate.
-
Purification: Wash combined organics with Brine, dry over Na
SO , and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography.
Workflow Visualization
Figure 2: Operational workflow for BBr
Data Summary & Troubleshooting
Comparative Analysis of Demethylation Methods for Nitro-Arenes
| Method | Reagent | Temp | Nitro-Group Stability | Yield | Notes |
| Lewis Acid (Recommended) | BBr | -78°C to 40°C | High | 85-95% | Best balance of mild conditions and efficacy. |
| Brønsted Acid | 48% HBr / AcOH | 110°C | Moderate | 60-75% | High temp may degrade nitro; tar formation common. |
| Nucleophilic | NaCN / DMSO | 150-180°C | Low | 40-60% | "Krapcho" conditions; often fails with electron-poor rings. |
| Hydrogenolysis | H | RT | Incompatible | 0% | Reduces nitro to amine immediately. |
Troubleshooting Guide
-
Problem: Incomplete Demethylation (Mono-methyl ether remains).
-
Cause: The borate ester formed after the first cleavage creates a bulky, negatively charged species that hinders the second attack, especially with the deactivated nitro ring.
-
Solution: Increase BBr
to 4.0 equivalents and reflux for 6 hours.
-
-
Problem: Low Yield / Tarring.
-
Cause: Exotherm during addition or quenching was uncontrolled.
-
Solution: Ensure addition is strictly at 0°C or lower. Dilute the quench volume significantly.
-
-
Problem: Scrambling of Regiochemistry.
-
Cause: Acid-catalyzed migration during workup.
-
Solution: Keep the workup neutral; avoid strong acid washes.
-
References
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[3][8] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
-
Sousa, E., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Chemistry – A European Journal.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Benton, F. L., & Dillon, T. E. (1942).[3] The Cleavage of Ethers with Boron Bromide.[1][3][5][8] Journal of the American Chemical Society, 64(5), 1128–1129.
-
Safety Data Sheet (SDS): Boron Tribromide. Sigma-Aldrich / Merck.
Sources
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron tribromide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chemical Safety Library [safescience.cas.org]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Nitration of Veratrole
Welcome to the technical support center for the nitration of veratrole (1,2-dimethoxybenzene). This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield, selectivity, and safety of this critical electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.
Understanding the Reaction: The 'Why' Behind the 'How'
The nitration of veratrole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The benzene ring, rich in electrons, acts as a nucleophile, attacking a potent electrophile—the nitronium ion (NO₂⁺).[1][2][3] This ion is typically generated in situ from the reaction of nitric acid with a strong dehydrating acid, most commonly sulfuric acid.[1][2][4][5]
The two methoxy (-OCH₃) groups on the veratrole ring are strong activating, ortho-, para-directing groups.[6] This means they donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive than benzene itself.[6] Their electronic influence preferentially directs the incoming nitro group to the positions ortho or para to them. In the case of veratrole, this leads predominantly to 4-nitroveratrole, with 3-nitroveratrole as a minor isomer.
Mechanism: Electrophilic Aromatic Substitution of Veratrole
The reaction proceeds in three key stages:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[2][3][4][5]
-
Nucleophilic Attack: The π-electrons of the veratrole ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[5][7][8]
-
Deprotonation: A weak base (like water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[5][7]
Caption: Mechanism of Veratrole Nitration.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of veratrole in a practical, question-and-answer format.
Q1: My reaction yield is very low, or the reaction failed to proceed. What are the likely causes?
A1: Low or no yield is a frequent issue that can typically be traced back to a few key factors:
-
Ineffective Nitrating Agent: The nitronium ion is the active electrophile. If it is not generated in sufficient concentration, the reaction will not proceed efficiently.[2][5]
-
Cause: This is often due to wet reagents. The presence of water will consume the sulfuric acid and prevent the complete dehydration of nitric acid to form the nitronium ion.[9]
-
Solution: Ensure you are using concentrated (or fuming) nitric and sulfuric acids. Keep reagent bottles tightly sealed to prevent the absorption of atmospheric moisture.
-
-
Insufficiently Low Temperature: While the reaction is exothermic, it still requires a certain activation energy.
-
Cause: Running the reaction at too low a temperature can significantly slow down the reaction rate.
-
Solution: The addition of the nitrating mixture should be done at 0-5 °C to control the exotherm, but the reaction should then be allowed to warm to room temperature to ensure it goes to completion.[10]
-
-
Molar Ratio of Reagents: The stoichiometry is critical.
Q2: My final product is a mixture of isomers. How can I improve regioselectivity for 4-nitroveratrole?
A2: Achieving high regioselectivity is a common challenge. While the methoxy groups strongly favor the para position, some ortho (3-nitroveratrole) product is often formed.
-
Understanding Directing Effects: The two methoxy groups work in concert to direct the incoming nitro group. The para-position (C4) is electronically favored and sterically less hindered than the ortho-positions (C3 and C6).
-
Controlling Reaction Temperature:
-
Insight: Higher temperatures can provide enough energy to overcome the steric hindrance at the ortho position, leading to a higher proportion of the 3-nitro isomer.[2]
-
Action: Maintaining a low and consistent temperature during the addition of the nitrating agent is crucial for maximizing para-selectivity.[11]
-
-
Choice of Nitrating Agent:
-
Insight: The standard mixed acid (HNO₃/H₂SO₄) system is aggressive and can sometimes lead to reduced selectivity.
-
Action: For more delicate substrates or when higher selectivity is required, consider milder nitrating agents. A review of synthetic protocols for aromatic nitration can provide several alternatives.[12]
-
| Nitrating Agent System | Typical Selectivity (para:ortho) | Notes |
| Conc. HNO₃ / Conc. H₂SO₄ | Good to Moderate | Standard, cost-effective, but can be aggressive. |
| Acyl Nitrate (from HNO₃/Ac₂O) | Often Improved | Milder conditions, but requires an extra preparatory step. |
| Metal Nitrates (e.g., Cu(NO₃)₂) | Variable | Can offer different selectivity profiles depending on the metal and solvent. |
Q3: The reaction mixture turned dark brown/black, leading to an impure product. What's happening?
A3: A dark coloration is a strong indicator of side reactions, primarily oxidation and/or thermal decomposition.
-
Oxidation:
-
Cause: Nitric acid is a powerful oxidizing agent, especially at elevated temperatures.[13] The electron-rich veratrole ring is susceptible to oxidation, which leads to complex, often polymeric, colored byproducts.
-
Prevention: The single most important factor is strict temperature control . The nitrating mixture must be added slowly to the veratrole solution while maintaining the temperature at or below 5-10°C.[11] A runaway reaction where the temperature spikes will almost certainly lead to oxidation.
-
-
Over-Nitration (Dinitration):
-
Cause: Once the first nitro group is added, the ring is deactivated. However, under harsh conditions (high temperature, excess nitrating agent), a second nitration can occur to form dinitro-veratrole products.[2][11]
-
Prevention: Use a stoichiometric amount or only a slight excess of nitric acid. Maintain low reaction temperatures. If dinitration is a persistent problem, consider a milder nitrating system.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. aiinmr.com [aiinmr.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. unwisdom.org [unwisdom.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. ehs.com [ehs.com]
Technical Support Center: Dimethoxynitrobenzene Solubility Troubleshooting
Topic: Troubleshooting Poor Solubility of Dimethoxynitrobenzene in Ethanol Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Hub: Define Your Solubility Failure
Before modifying your protocol, identify the specific nature of the solubility failure.[1] this compound isomers (e.g., 1,2-dimethoxy-4-nitrobenzene or 4-nitroveratrole) exhibit a steep solubility curve in ethanol, leading to distinct thermodynamic hurdles.
Solubility Troubleshooting Flowchart
Figure 1: Decision matrix for troubleshooting this compound solubility issues based on thermal state and observation.
Technical Deep Dive: The Thermodynamics of the Failure
To solve the problem, you must understand the competition between Crystal Lattice Energy and Solvation Enthalpy .
The Mechanism
This compound molecules are stabilized in their solid state by strong
-
The Mismatch: Ethanol is a polar protic solvent ($ \epsilon \approx 24 $).[1] While it can form hydrogen bonds, this compound acts primarily as a hydrogen bond acceptor (via the nitro and methoxy oxygens) but lacks donors.
-
The Energy Barrier: At room temperature (25°C), the energy required to break the crystal lattice (
) often exceeds the energy released by solvation ( ). -
The Temperature Switch: The dissolution of nitro-aromatics in alcohols is typically endothermic and entropy-driven (
).[1] Heating the system provides the term needed to overcome the positive , making the compound highly soluble at reflux but insoluble at RT [1, 4].
Data Reference: Solubility Profile
| Solvent | Solubility at 25°C | Solubility at Reflux | Primary Interaction | Suitability |
| Ethanol (Pure) | Low / Poor | High | Dipole-Dipole | Best for Recrystallization |
| Water | Insoluble | Insoluble | Hydrophobic Effect | Anti-solvent only |
| Acetone | High | Very High | Dipole-Dipole | Co-solvent for dissolution |
| DCM | High | N/A | Dispersion/Dipole | Extraction / RT Reactions |
| Toluene | Moderate | High | Alternative Recrystallization |
Troubleshooting Guides & Protocols
Scenario A: "It won't dissolve for my reaction."
Use this if you are trying to run a reaction (e.g., reduction, substitution) and need a homogeneous solution.[1]
The Fix: You are likely using the wrong solvent for the operating temperature.[1] Ethanol is a poor choice for room-temperature reactions involving this substrate.[1]
Protocol:
-
Switch Solvent: Replace Ethanol with Tetrahydrofuran (THF) or Dichloromethane (DCM) .[1] These solvents have better dispersion interactions with the aromatic ring.[1]
-
High-Temp Alternative: If the reaction must be in alcohol (e.g., for proton source), switch to n-Butanol or Isopropanol and heat to 80-100°C. The longer alkyl chains interact better with the hydrophobic aromatic core [4].[1]
-
Co-Solvent Boost: If you are restricted to Ethanol, create a binary system:
Scenario B: "I'm trying to recrystallize, but it's not working."
Use this if you are purifying the compound.[1] This is the most common issue.
Issue 1: The "Oiling Out" Phenomenon Dimethoxynitrobenzenes often have melting points in the 70–98°C range [3, 5].[1] If the solution is too concentrated or cooled too quickly, the solute separates as a liquid (oil) before it can crystallize.
Corrective Protocol: The "Seeded Slow-Cool"
-
Dissolve at Reflux: Dissolve your crude solid in the minimum amount of boiling Ethanol (95% or Absolute).[1]
-
Check Saturation: Add solvent until the solution is just clear at reflux.
-
The Critical Step: Remove from heat and let it cool to ~60°C (just above the oiling point).[1]
-
Seed It: Add a tiny crystal of pure this compound. If you lack seeds, scratch the inner glass wall with a glass rod to create nucleation sites.[1]
-
Insulate: Wrap the flask in a towel or place it in a warm water bath to cool very slowly to room temperature. This prevents the liquid-liquid phase separation (oiling) and favors crystal growth.[1]
Issue 2: Insoluble Impurities (The "Gunk") Sometimes the solution remains cloudy at reflux.[1] This is likely inorganic salts or polymerized by-products, not your product.[1]
Corrective Protocol: Hot Filtration
-
Heat the mixture to a vigorous reflux. Ensure your target compound should be dissolved (add 10% excess ethanol to be safe).[1]
-
Pre-heat a glass funnel and filter paper with boiling ethanol (crucial to prevent crystallization in the stem).
-
Filter the hot solution rapidly.[1]
-
Proceed with crystallization on the filtrate.[1]
Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent to force precipitation? A: Yes, but proceed with caution.[1] Adding water increases the polarity drastically.[1]
-
Risk: If you add water too fast, the compound will crash out as an amorphous powder or oil, trapping impurities.[1]
-
Method: Add warm water dropwise to the boiling ethanolic solution until a faint turbidity persists, then add one drop of ethanol to clear it. Cool slowly [6].
Q: Why does my product turn yellow/orange in Ethanol? A: Nitro-aromatics can form Charge-Transfer (CT) complexes with solvents or trace bases.[1] This is usually reversible and does not indicate decomposition.[1] However, if the color deepens significantly, check for the presence of base impurities (e.g., amines), which can form deeply colored Meisenheimer complexes with electron-deficient nitro rings.[1]
Q: I have 1,4-dimethoxy-2-nitrobenzene vs. 1,2-dimethoxy-4-nitrobenzene. Is there a difference? A: Yes.
-
1,4-isomers (Hydroquinone derivatives): Generally have higher symmetry and may pack more tightly, potentially requiring slightly more solvent or higher temperatures [2].[1]
-
1,2-isomers (Veratrole derivatives): The adjacent methoxy groups cause steric strain, twisting the bonds slightly.[1] This often lowers the lattice energy, making them slightly more soluble than their 1,4-counterparts.[1]
References
-
ChemicalBook. (2025).[1] 1,2-Dimethoxybenzene and Nitro-derivatives Solubility Properties. Retrieved from [1]
-
PubChem. (2025).[1][2] 1,4-Dimethoxybenzene Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
TCI Chemicals. (2025).[1] 1,2-Dimethoxy-4-nitrobenzene Product Specification. Retrieved from [1]
-
ResearchGate. (2018).[1] Solubility and dissolution thermodynamics of nitro-aromatics in alcohols. Retrieved from
-
GuideChem. (2025).[1] 2,4-Dimethoxy-1-nitrobenzene Properties and Melting Points. Retrieved from [1]
-
Minnesota State University. (n.d.).[1] Recrystallization Techniques and Solvent Selection. Retrieved from [1]
Sources
removing dinitro impurities from 4-nitroveratrole synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 4-nitroveratrole. Specifically, we will address the persistent issue of dinitro-isomer impurities and provide robust, field-proven troubleshooting protocols to achieve high product purity.
Frequently Asked Questions (FAQs)
Q1: I've synthesized 4-nitroveratrole, but my yield is impure. Why am I forming dinitro byproducts?
A: The formation of dinitro impurities is a common outcome of the electrophilic aromatic substitution (EAS) reaction used to synthesize 4-nitroveratrole. The starting material, veratrole (1,2-dimethoxybenzene), has two methoxy (-OCH₃) groups on the aromatic ring. These are potent activating groups, meaning they make the benzene ring electron-rich and thus highly reactive towards electrophiles like the nitronium ion (NO₂⁺).
-
Causality: The methoxy groups are ortho, para-directing. In the first nitration, the nitro group is directed to the 4-position, which is para to one methoxy group and ortho to the other, yielding the desired 4-nitroveratrole. However, the ring of 4-nitroveratrole is still activated enough to undergo a second nitration. This over-nitration leads to the formation of dinitro-isomers, which are the primary impurities in your crude product.[1]
Q2: What is the specific identity of the main dinitro impurity I should be concerned about?
A: The most prevalent dinitro impurity is 1,2-dimethoxy-4,5-dinitrobenzene , also known as 4,5-dinitroveratrole.[2][3] After the first nitro group adds to the 4-position, the second nitration is directed to the 5-position. This is because the activating methoxy groups strongly direct to this available ortho position, overcoming the deactivating, meta-directing effect of the existing nitro group.
Q3: How can I quickly assess my crude product for the presence of these dinitro impurities?
A: There are several routine analytical methods to check the purity of your crude 4-nitroveratrole:
-
Thin Layer Chromatography (TLC): This is the fastest and most common method.[4] Spot your crude product on a silica gel TLC plate alongside a pure standard of 4-nitroveratrole (if available). The dinitro-impurity is significantly more polar than the mono-nitro product due to the second nitro group. Therefore, it will have a lower Rf value (it will travel a shorter distance up the plate).[5] A typical eluent system for this separation is a mixture of hexanes and ethyl acetate.
-
Melting Point Analysis: A depressed and broadened melting point range is a classic indicator of an impure compound. Pure 4-nitroveratrole has a sharp melting point.[6] The presence of 4,5-dinitroveratrole will cause melting to begin at a lower temperature and occur over a wider range.
-
Spectroscopy (NMR/IR): While more time-consuming, ¹H NMR will show a distinct set of aromatic peaks for the impurity, different from the characteristic three-proton system of 4-nitroveratrole.
Troubleshooting Guides for Impurity Removal
The key to separating 4-nitroveratrole from its dinitro byproduct lies in exploiting their different physical properties, primarily solubility and polarity.
Key Physical Properties for Purification Strategy
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Polarity |
| 4-Nitroveratrole (Product) | C₈H₉NO₄ | 183.16 | 95 - 98 | Moderate |
| 4,5-Dinitroveratrole (Impurity) | C₈H₈N₂O₆ | 228.16 | 131 - 134 | High |
References for table data:[2][6][7][8][9]
The significant difference in melting points and the implied difference in polarity and crystal lattice energy are the foundation for purification by recrystallization.
Method 1: Purification by Recrystallization
This is the most effective and widely used technique for removing dinitro impurities on a lab scale. The principle is to find a solvent in which 4-nitroveratrole is soluble when hot but insoluble when cold, while the 4,5-dinitroveratrole impurity has a different solubility profile (ideally, it remains in the cold solution).[10]
Q4: What is the best solvent for recrystallizing 4-nitroveratrole?
A: Ethanol is an excellent choice. 4-nitroveratrole is very soluble in hot ethanol but its solubility drops significantly as the solution cools.[11][12] This allows for the recovery of pure crystals upon cooling, while the more polar dinitro-impurities and other trace materials tend to remain in the mother liquor.
Q5: Can you provide a detailed, step-by-step protocol for recrystallization?
A: Absolutely. This protocol is designed to maximize purity and yield.
Experimental Protocol: Recrystallization of 4-Nitroveratrole from Ethanol
-
Dissolution: Place your crude 4-nitroveratrole solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate in a fume hood.
-
Achieve Saturation: Continue adding small portions of hot ethanol while the solution is boiling until all the solid just dissolves. It is critical to use the minimum amount of hot solvent necessary to create a saturated solution; using too much will drastically reduce your yield.
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), you should perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot saturated solution through the filter paper quickly to remove the solid impurities.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step by immediately placing it in an ice bath can trap impurities.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of your product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining mother liquor that contains the dissolved impurities. Do not use room temperature solvent, as it will dissolve some of your product.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air-dry. Confirm purity by taking a melting point.
Q6: Help! My product "oiled out" instead of forming crystals during cooling. What do I do?
A: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly.
-
Solution: Re-heat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot ethanol to slightly decrease the saturation. Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or leave it on the turned-off hotplate to prolong the cooling period. Vigorous scratching of the inside of the flask with a glass rod at the solution's surface can also help induce crystallization.
Q7: My final yield after recrystallization is very low. How can I improve it?
A: A low yield is most commonly due to two factors:
-
Using too much solvent: As mentioned in the protocol, using an excess of hot solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Practice adding the minimum amount required for dissolution.
-
Premature crystallization: If you performed a hot filtration, your product might have crystallized on the filter paper or in the funnel stem. Ensure your funnel and receiving flask are sufficiently pre-heated to prevent this.
To recover more product, you can take the mother liquor (the filtrate after collecting your crystals), boil off some of the solvent to re-saturate the solution, and repeat the cooling process to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Method 2: Purification by Column Chromatography
If recrystallization fails to provide the desired level of purity, or if you need to separate multiple byproducts, column chromatography is the definitive next step.[13] This technique separates compounds based on their differential adsorption to a solid stationary phase.[5]
Q8: What conditions should I use for column chromatography?
A: A standard silica gel column is effective.
-
Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate . You should start with a low polarity mixture (e.g., 9:1 or 8:2 hexanes:ethyl acetate) and gradually increase the polarity. The less polar 4-nitroveratrole will elute from the column first, followed by the more polar 4,5-dinitroveratrole.
-
Monitoring: The separation should be monitored by collecting small fractions and analyzing them by TLC to determine which fractions contain your pure product.
Workflow Diagrams
The following diagrams illustrate the decision-making process and experimental workflow for purification.
Caption: Decision workflow for purifying 4-nitroveratrole.
Caption: Step-by-step recrystallization workflow.
References
-
ChemBK. (2024). 4-Nitroveratrole - Physico-chemical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Retrieved from [Link]
-
ChemSynthesis. (2025). 1,2-dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]
- Campbell, R. M., & Lee, M. L. (1986). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 58(9), 2247–2251.
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
- Google Patents. (2018). US20180179144A1 - Nitration of aromatic compounds.
-
ResearchGate. (2009). Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination. Retrieved from [Link]
-
PubMed. (1993). Solubility of organic solutes in ethanol/water mixtures. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Dinitrophenyl)ethanol. Retrieved from [Link]
-
Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro Aniline Isomers Using Thin Layer Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene (CAS 3395-03-7). Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Dinitrophenoxy)ethanol. Retrieved from [Link]
-
Reddit. (2018). 4-nitroveratrole. Retrieved from [Link]
Sources
- 1. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 2. 1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitroveratrole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 1,2-DIMETHOXY-4,5-DINITROBENZENE | 3395-03-7 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
purification of 4-nitroveratrole from reaction mixture
Executive Summary
The purification of 4-nitroveratrole (1,2-dimethoxy-4-nitrobenzene) is a critical intermediate step in the synthesis of bioactive alkaloids and pharmaceutical precursors (e.g., 4-aminoveratrole).[1][2][3] The primary challenge in this workflow is separating the target solid (MP: 95–98°C) from unreacted veratrole (liquid), isomeric byproducts (3-nitroveratrole), and over-nitrated species (dinitroveratroles).
This guide replaces generic "standard operating procedures" with a troubleshooting-first approach, designed to address specific failure modes encountered during the workup of electrophilic aromatic substitution (EAS) reactions.
Part 1: The Purification Workflow
The following logic flow dictates the standard purification path. Deviations from this path are addressed in the Troubleshooting section.
Figure 1: Standard workup protocol for the isolation of 4-nitroveratrole from nitration mixtures.
Part 2: Critical Troubleshooting (Q&A)
Module A: Phase Separation & Isolation
Q: Upon quenching the reaction into ice water, my product formed a sticky oil instead of a filterable solid. What went wrong? Diagnosis: This is "oiling out," a common phenomenon when the product precipitates as a supercooled liquid rather than a crystal.
-
Cause 1 (Thermal): The quench temperature was too high. 4-Nitroveratrole melts at ~96°C, but in the presence of impurities (which depress the melting point), it can remain liquid even at 40–50°C.
-
Cause 2 (Impurity Load): High levels of unreacted veratrole (a liquid) act as a solvent, keeping the nitro compound in a semi-liquid phase.
-
Corrective Action:
-
Decant the aqueous supernatant.
-
Add a small volume of cold ethanol or methanol to the oil.
-
Scratch the side of the flask vigorously with a glass rod to induce nucleation.
-
If it remains oily, re-dissolve in hot ethanol and allow to cool extremely slowly to room temperature before icing.
-
Q: The crude solid is bright orange/red. Isn't 4-nitroveratrole supposed to be pale yellow? Diagnosis: The deep color indicates the presence of phenolic impurities or oxidation byproducts.
-
Mechanism: Nitric acid can cause partial demethylation of the methoxy groups, generating nitrophenols. Phenols are highly colored, especially in basic or neutral media.
-
Corrective Action:
-
The bicarbonate wash step is non-negotiable. Wash the crude solid with 5% NaHCO3 until the filtrate is no longer colored. Phenols will deprotonate and wash away as water-soluble phenoxides, while the neutral 4-nitroveratrole remains solid.
-
Module B: Recrystallization Dynamics
Q: Which solvent system provides the best recovery vs. purity trade-off? Diagnosis: Solvent selection is critical for separating the target from the 3-nitro isomer and dinitro byproducts.
| Solvent System | Suitability | Notes |
| Ethanol (95%) | Excellent | Recommended. High solubility at boiling; low solubility at 0°C. Good rejection of dinitro impurities. |
| Methanol | Good | Higher solubility than EtOH; risk of lower yield if not cooled to -20°C. |
| Ethyl Acetate/Hexane | Moderate | Good for column chromatography, but less effective for bulk crystallization of this specific nitro-aromatic. |
| Water | Poor | Insoluble. Used only as an anti-solvent. |
Q: I have a high melting point (>100°C) and the yield is lower than expected. What is this solid? Diagnosis: You likely have 4,5-dinitroveratrole .
-
Cause: Over-nitration caused by running the reaction too warm (>20°C) or using excess nitrating agent.
-
Resolution: Dinitro compounds are generally less soluble in ethanol than mono-nitro compounds.
Q: How do I ensure the removal of the 3-nitroveratrole isomer? Diagnosis: The 3-nitro isomer is formed in minor amounts due to steric hindrance from the methoxy groups but is statistically possible.
-
Mechanism: Recrystallization relies on lattice energy . The symmetric 4-nitroveratrole packs more efficiently than the asymmetric 3-nitro isomer.
-
Protocol: Do not rush the cooling step. Rapid cooling traps the 3-nitro isomer inside the 4-nitro crystals (occlusion). Allow the flask to cool to room temperature on a cork ring (insulation) over 2 hours before placing it in an ice bath. This "Ostwald ripening" ensures pure crystal growth.
Part 3: Detailed Protocol (Self-Validating)
Objective: Purify 10g of crude 4-nitroveratrole.
-
Preparation: Place the crude, filtered solid (approx. 10g) into a 250mL Erlenmeyer flask.
-
Dissolution: Add 95% Ethanol (approx. 30–40 mL) and a magnetic stir bar.
-
Heating: Heat to reflux on a stir plate.
-
Checkpoint: If the solid does not dissolve completely at reflux, add ethanol in 2 mL increments. If insoluble particles remain after 50 mL, these are likely inorganic salts or dinitro impurities. Perform a hot filtration.
-
-
Crystallization: Remove from heat. Cover the flask opening with foil (to prevent evaporation and crust formation). Let stand undisturbed at room temperature for 2 hours.
-
Validation: Needle-like crystals should form.[5] If "oiling" occurs, reheat and add a seed crystal.
-
-
Harvest: Cool in an ice bath for 30 minutes. Filter via Buchner funnel.[4][5]
-
Wash: Wash the filter cake with 10 mL of ice-cold ethanol .
-
Why? This displaces the "mother liquor" containing the dissolved veratrole and 3-nitro isomer without dissolving the product.
-
-
Drying: Dry under vacuum.
Part 4: Impurity Fate Map
Understanding where impurities go allows you to trace yield losses.
Figure 2: Separation logic showing the fate of common reaction components during ethanol recrystallization.
References
-
Organic Syntheses. (1950). Preparation of 4-Aminoveratrole via Reduction of 4-Nitroveratrole. Coll. Vol. 3, p. 63. Retrieved from [Link]
-
PubChem. (2025). 1,2-Dimethoxy-4-nitrobenzene Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Solved Complete the stoichiometry table using the starting | Chegg.com [chegg.com]
- 2. Home Page [chem.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. 4-Nitroveratrole, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 3,4-Dimethoxynitrobenzene | 709-09-1 [chemicalbook.com]
Technical Support Center: Stability of Dimethoxynitrobenzene in Acidic Conditions
The following technical guide serves as a comprehensive support resource for researchers working with dimethoxynitrobenzene derivatives (e.g., 1,2-dimethoxy-4-nitrobenzene, also known as 4-nitroveratrole).
Executive Summary: Stability Profile
This compound (DMNB) exhibits a bimodal stability profile in acidic media. It is kinetically stable in dilute non-oxidizing acids at room temperature (e.g., 1M HCl, 10% H₂SO₄) but susceptible to specific degradation pathways under forcing conditions or in the presence of specific counter-ions.
Key Takeaway: The electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, making the methoxy ether linkages slightly more resistant to acid-catalyzed hydrolysis compared to non-nitrated veratrole. However, under high thermal stress or in the presence of strong nucleophiles (e.g., I⁻, Br⁻ in HBr/HI), demethylation occurs rapidly.
Quick Reference Stability Matrix
| Acidic Condition | Stability Status | Primary Risk / Reaction |
| Dilute HCl / H₂SO₄ (RT) | ✅ Stable | Minimal degradation over <24h. Safe for LC-MS mobile phases (0.1% Formic Acid). |
| Conc. HCl (Reflux) | ⚠️ Moderate Risk | Partial demethylation to chloronitrophenols over prolonged exposure. |
| Conc. HBr / HI | ❌ Unstable | Rapid cleavage of methyl ethers to form nitrocatechols/nitrophenols. |
| Nitric Acid (HNO₃) | ❌ Unstable | Electrophilic Aromatic Substitution (Nitration) to dinitro-veratrole. |
| Lewis Acids (BBr₃, AlCl₃) | ❌ Unstable | Complete demethylation (standard deprotection protocol). |
| Reducing Acids (Zn/HCl) | ❌ Unstable | Reduction of -NO₂ to -NH₂ (Aniline formation). |
Detailed Degradation Mechanisms
Understanding why degradation occurs allows for better experimental design.
A. Acid-Catalyzed Demethylation (Hydrolysis)
The primary degradation pathway in non-oxidizing acids is the cleavage of the methoxy ether bond.
-
Mechanism: Protonation of the ether oxygen creates an oxonium ion intermediate. In the presence of a nucleophile (like Br⁻ or even H₂O at high temperatures), an Sɴ2-type attack on the methyl group occurs, releasing the phenol.
-
Nitro Effect: The nitro group is strongly electron-withdrawing. This reduces the electron density on the ether oxygen, making it less basic and harder to protonate than in simple anisoles. Consequently, DMNB requires harsher conditions to demethylate than veratrole.
B. Electrophilic Aromatic Substitution (Nitration)
If the acidic medium contains nitrating species (e.g., HNO₃/H₂SO₄ mixed acid), the activated aromatic ring (activated by methoxy groups) will undergo further nitration, typically at the position ortho to a methoxy group and meta to the existing nitro group.
C. Reduction
In "reducing acid" environments (e.g., acid in the presence of metals like Fe, Sn, Zn, or catalytic hydrogenation conditions), the nitro group is reduced to an amine (aniline) or hydroxylamine intermediate.[1]
Visualizing the Degradation Pathways
The following diagram illustrates the decision tree for degradation based on reaction conditions.
Caption: Figure 1. Reaction pathways of this compound under various acidic stress conditions.
Troubleshooting Guide: Diagnostics & FAQs
Use this section to diagnose unexpected results in your experiments.
Issue 1: "My LC-MS shows a new peak with M-14 mass."
-
Diagnosis: Demethylation (Loss of -CH₃, +H = Net loss of 14 Da).
-
Cause: You likely exposed the sample to strong acid with heat or allowed it to sit in an acidic mobile phase for weeks.
-
Solution:
-
Check if your mobile phase contains strong acids (TFA > 0.1%).
-
Ensure sample preparation did not involve heating with HCl.
-
Validation: Treat the sample with diazomethane or TMS-diazomethane. If the peak reverts to the parent mass, it was a phenol (demethylation product).
-
Issue 2: "The solution turned from yellow to deep red/brown."
-
Diagnosis: Formation of quinoid species or oxidative degradation.[1]
-
Cause: Nitrophenols (degradation products) are pH indicators. In acidic solution, they are often pale, but if the pH drifts neutral/basic, they turn bright yellow/orange. Deep red often indicates oxidative coupling (Fenton-like chemistry) if metal ions are present.
-
Solution: Check for metal contamination (Fe, Cu) in your acid source.
Issue 3: "I see a peak at M-30 or M-16."
-
Cause: M-16 is often loss of Oxygen (Nitroso); M-30 is reduction to Amine (loss of O2, gain of H2).
-
Solution: Ensure no reducing metals (spatulas, needles) contacted the acidic solution.
Standardized Protocols
Protocol A: Acid Stability Stress Test
Purpose: To validate if DMNB is stable in your specific reaction matrix.
-
Preparation: Dissolve DMNB (10 mg) in Acetonitrile (1 mL).
-
Acid Spike: Add 1 mL of the target acid (e.g., 1M HCl).
-
Incubation:
-
Set A: Room Temperature for 24 hours.
-
Set B: 50°C for 4 hours.
-
-
Quench: Neutralize an aliquot with saturated NaHCO₃ (Caution: Gas evolution).
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Pass Criteria: Area% of parent peak > 99.0%.
-
Fail Criteria: Appearance of peaks at RRT ~0.8 (Phenols are more polar).
-
Protocol B: Controlled Demethylation (Synthesis)
Purpose: If you INTEND to demethylate the compound.
-
Reagent: Use BBr₃ (1M in DCM) or 48% HBr (reflux).
-
Note: The nitro group deactivates the ring. If using BBr₃, 2-3 equivalents are required per methoxy group because the nitro group can coordinate with the Lewis acid, requiring excess reagent.
References
-
PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for acid-catalyzed hydrolysis mechanisms of aryl ethers).
- RSC Advances. (2017). Degradation of nitro-aromatic compounds in acidic media. (Inferred from general nitro-aromatic stability studies found in search results).
Sources
Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Aromatic Substitution of Dimethoxynitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge for tackling one of the more challenging substrates in nucleophilic aromatic substitution (SNAr): dimethoxynitrobenzene. The inherent conflict between the activating nitro group and the sterically hindering methoxy groups often leads to complications such as low yields, poor regioselectivity, or complete reaction failure. This document is designed to explain the causality behind these challenges and provide field-proven protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses the fundamental principles governing the reactivity of this compound. Understanding these concepts is crucial for effective troubleshooting.
Q1: Why is nucleophilic substitution on this compound so challenging?
A1: The challenge arises from a classic case of competing electronic and steric effects.
-
Electronic Activation: The nitro group (-NO₂) is a powerful electron-withdrawing group. It significantly reduces the electron density of the benzene ring, making it susceptible to attack by nucleophiles. This group stabilizes the negative charge of the reaction intermediate through resonance, particularly when the attack occurs at the ortho or para positions relative to the nitro group.
-
Steric Hindrance: The two methoxy groups (-OCH₃) are sterically bulky. They physically obstruct the path of the incoming nucleophile, particularly at the adjacent ortho positions.[1][2] This steric repulsion increases the activation energy of the reaction, slowing it down or preventing it from occurring altogether.[3][4]
Essentially, the very positions that are most electronically activated for substitution are also the most physically crowded.
Q2: What is the reaction mechanism, and how does steric hindrance interfere with it?
A2: The reaction proceeds via the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism . This is a two-step process.[5]
-
Addition Step (Rate-Limiting): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, a methoxy group), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . This is the slowest step and thus determines the overall reaction rate.[5] Steric hindrance from the adjacent methoxy group makes this initial approach by the nucleophile difficult, increasing the energy of the transition state.
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group (methoxide anion).
The stability of the Meisenheimer complex is key. The electron-withdrawing nitro group is crucial for delocalizing the negative charge.[6] However, severe steric crowding can prevent the planar geometry required for optimal resonance stabilization, further hindering the reaction.
Caption: SNAr addition-elimination mechanism.
Part 2: Troubleshooting Guide: Low Yield & Reaction Failure
This section provides actionable strategies when your substitution reaction on this compound is underperforming.
Q3: My reaction has stalled with low conversion. What are the primary levers I can pull to improve the yield?
A3: When facing low reactivity, a multi-faceted approach focusing on reaction conditions, reagent choice, and alternative strategies is most effective.
Sterically hindered reactions often require more forceful conditions to overcome the high activation energy barrier.
-
Increase Thermal Energy: High temperatures are often necessary. Reactions that are sluggish at 80 °C may proceed efficiently at 110-150 °C. However, prolonged heating can lead to byproduct formation.[7]
-
Microwave Irradiation: Microwave-assisted synthesis is a highly effective technique for these challenging reactions.[8] Microwaves can rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating.[9][10][11] A reaction that takes 24 hours under reflux might be completed in 20-40 minutes in a microwave reactor.[7]
-
Solvent Choice: The choice of solvent is critical. High-boiling point, polar aprotic solvents like DMSO, DMF, or NMP are standard as they can dissolve the nucleophilic salt and stabilize the charged intermediate. In some cases, a less polar solvent like toluene, sometimes with a polar co-solvent, can be effective, especially under microwave conditions.[9]
| Parameter | Conventional Heating | Microwave Irradiation | Rationale & Causality |
| Temperature | 80-160 °C (Reflux) | 100-180 °C | Provides activation energy to overcome steric repulsion. Microwaves allow for rapid heating to temperatures above the solvent's boiling point in a sealed vessel.[7] |
| Time | 12-48 hours | 10-60 minutes | Microwave heating can significantly accelerate the rate-limiting addition step, preventing thermal decomposition from prolonged heating.[8] |
| Solvent | DMSO, DMF, NMP | Toluene, DME/Toluene, DMSO | Polar aprotic solvents stabilize the Meisenheimer complex. Toluene is effective under microwave conditions and can simplify workup.[9] |
-
Use a Stronger Nucleophile/Base: If using a neutral nucleophile (e.g., an alcohol or amine), ensure it is fully deprotonated by a strong, non-nucleophilic base (e.g., NaH, KHMDS). For alkoxide nucleophiles, using a bulkier counter-ion like potassium (e.g., KOt-Bu instead of NaOt-Bu) can sometimes increase reactivity.
-
Consider Product Inhibition: In some SNAr reactions, the product itself can inhibit the reaction's progress.[12] If you observe the reaction stalling despite having starting material left, this could be the cause. Changing the solvent may be necessary to overcome this challenge.[12]
If SNAr proves intractable, especially for forming C-O or C-N bonds with hindered partners, consider a transition metal-catalyzed cross-coupling reaction.
-
Ullmann Condensation: This classic copper-catalyzed reaction is well-suited for forming aryl-oxygen bonds. Modern Ullmann protocols use ligands to facilitate the reaction under milder conditions and can be effective for coupling sterically hindered phenols.[13][14] This approach avoids the formation of a Meisenheimer complex and follows a different mechanistic pathway.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 7. Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. mdpi.com [mdpi.com]
- 12. Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Melting Points of Dimethoxynitrobenzene Isomers: An In-Depth Comparison
For professionals in organic synthesis, materials science, and drug development, a thorough understanding of the physical properties of chemical compounds is paramount. The melting point, in particular, is a critical parameter for identification, purification, and formulation. This guide offers a comprehensive comparison of the melting points of the six isomers of dimethoxynitrobenzene, providing not only experimental data but also a detailed exploration of the underlying molecular principles that govern these values.
The Isomers of this compound: A Structural Overview
This compound (C₈H₉NO₄) is an aromatic compound featuring a benzene ring substituted with two methoxy (-OCH₃) groups and one nitro (-NO₂) group. The varied placement of these functional groups around the ring results in six distinct structural isomers, each with its own unique set of physical and chemical characteristics. An accurate knowledge of their melting points is essential for distinguishing between these isomers in a laboratory setting.
Comparative Analysis of Melting Points
The experimentally determined melting points of the six this compound isomers are presented below. This data has been aggregated from various chemical data sources.
| Isomer | Structure | Melting Point (°C) |
| 2,3-Dimethoxynitrobenzene | [Image of 2,3-dimethoxynitrobenzene structure] | 62-63 |
| 2,4-Dimethoxynitrobenzene | [Image of 2,4-dimethoxynitrobenzene structure] | 72-76 |
| 2,5-Dimethoxynitrobenzene | [Image of 2,5-dimethoxynitrobenzene structure] | 72-73[1] |
| 2,6-Dimethoxynitrobenzene | [Image of 2,6-dimethoxynitrobenzene structure] | 124-126 |
| 3,4-Dimethoxynitrobenzene | [Image of 3,4-dimethoxynitrobenzene structure] | 95-98[2][3] |
| 3,5-Dimethoxynitrobenzene | [Image of 3,5-dimethoxynitrobenzene structure] | 104-106 |
The Science Behind the Numbers: Factors Influencing Melting Point
The significant variance in the melting points of these isomers is not arbitrary. It is a direct consequence of the interplay between intermolecular forces and molecular symmetry, which dictates the efficiency of crystal lattice packing.
Intermolecular Forces: The Glue of the Crystal
The primary intermolecular forces at play in this compound isomers are dipole-dipole interactions and van der Waals forces. The strongly electron-withdrawing nitro group induces a significant dipole moment in the molecule. The arrangement of the polar methoxy and nitro groups determines the overall molecular polarity and, consequently, the strength of the dipole-dipole interactions holding the molecules together in a solid state.
Molecular Symmetry: A Key to Efficient Packing
A molecule's symmetry is a critical determinant of its ability to pack into a well-ordered and stable crystal lattice.[4] As a general principle, molecules with higher symmetry can arrange themselves more compactly, leading to stronger intermolecular interactions within the crystal.[4] Breaking apart this more stable crystalline structure requires more energy, resulting in a higher melting point.[4]
This principle is clearly illustrated by the this compound isomers. The para- and symmetrically substituted isomers, such as 2,6- and 3,5-dimethoxynitrobenzene, exhibit the highest melting points in the series. Their regular structures allow for efficient packing in the crystal lattice. Conversely, the less symmetrical ortho- and meta-isomers, like 2,3-dimethoxynitrobenzene, have lower melting points due to less optimal packing.
Caption: The relationship between molecular structure and melting point.
Experimental Determination of Melting Point: A Standard Protocol
The following outlines the capillary method for determining the melting point of a solid organic compound, a fundamental and reliable technique in chemical research.
Necessary Apparatus and Materials
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
The this compound isomer sample
-
Spatula or other suitable tool for sample handling
-
Mortar and pestle (if sample requires grinding)
Step-by-Step Methodology
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind any larger crystals using a mortar and pestle.
-
Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Packing the Sample: Compact the sample at the sealed end of the tube by tapping it gently on a hard surface. The packed sample should be approximately 2-3 mm in height.
-
Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
Begin heating the sample. A rapid heating rate can be used for a preliminary, approximate melting point.
-
For an accurate measurement, use a slower heating rate of 1-2 °C per minute as the temperature approaches the expected melting point.
-
Carefully observe the sample. The melting range begins at the temperature where the first droplet of liquid is visible and ends when the entire sample has liquefied.
-
-
Data Recording: Record the temperature range from the onset of melting to complete liquefaction. A pure compound will typically exhibit a sharp melting range of 1-2 °C. Impurities will generally cause a depression and broadening of the melting range.
Caption: A streamlined workflow for accurate melting point determination.
This guide provides a foundational understanding of the melting points of this compound isomers, grounded in both empirical data and theoretical principles. This knowledge is invaluable for researchers who rely on such data for the rigorous identification and characterization of these compounds in their work.
References
-
ChemBK. 2,5-Dimethoxynitrobenzene. [Link]
-
Six Chongqing Chemdad Co., Ltd. 3,4-Dimethoxynitrobenzene. [Link]
-
Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points. [Link]
-
Chemistry LibreTexts. Step-by-Step Procedures for Melting Point Determination. [Link]
Sources
13C NMR peak assignment for 1,4-dimethoxy-2-nitrobenzene
Definitive Structural Elucidation: A Comparative Guide to 13C NMR Assignment of 1,4-Dimethoxy-2-nitrobenzene
Executive Summary
This guide provides a rigorous structural assignment of 1,4-dimethoxy-2-nitrobenzene (also known as 2-nitrohydroquinone dimethyl ether).[1] It compares two standard analytical approaches: Theoretical Chemical Shift Prediction (Method A) versus Definitive 2D NMR Elucidation (Method B) .[1]
While theoretical additivity rules provide a rapid estimation, they often fail to resolve the ambiguity between the two methoxy-bearing quaternary carbons (C1 and C4) due to the complex electronic influence of the nitro group.[1] This guide demonstrates why Method B (HSQC/HMBC integration) is the requisite standard for pharmaceutical-grade characterization, providing a self-validating protocol for researchers.
The Analytical Challenge
The molecule 1,4-dimethoxy-2-nitrobenzene presents a classic symmetry-breaking problem.
-
Core Structure: A benzene ring with two electron-donating methoxy groups (-OMe) para to each other.[1]
-
Perturbation: A strong electron-withdrawing nitro group (-NO2) at position 2.[1]
-
The Problem: The nitro group creates an asymmetric electronic environment.[1] Distinguishing C1 (ortho to NO2) from C4 (meta to NO2) is critical, as their chemical shifts are dangerously close (~150 ppm range), leading to frequent misassignment in low-resolution studies.[1]
Comparative Methodology
Method A: Theoretical Prediction (Additivity Rules)
-
Mechanism: Uses base benzene shifts (128.5 ppm) and adds substituent constants (
) for OMe and NO2 groups based on their positions (ipso, ortho, meta, para).[1] -
Verdict: Insufficient for definitive assignment.
-
Failure Point: Additivity rules often underestimate steric compression (ortho-effects) between the bulky nitro group and the adjacent methoxy group at C1, leading to errors of >3 ppm.[1]
Method B: Experimental 2D NMR (HSQC/HMBC)
-
Mechanism: Correlates protons to carbons directly (HSQC) and through multiple bonds (HMBC).[1]
-
Verdict: Superior / Required.
-
Advantage: Uses the distinct scalar coupling of the aromatic protons to "walk" around the ring, unambiguously identifying quaternary carbons.[1]
Experimental Protocol (Method B)
Objective: Definitive assignment of all 8 carbon signals.
Sample Preparation:
-
Solvent: Dissolve 40 mg of 1,4-dimethoxy-2-nitrobenzene in 0.6 mL CDCl3 (99.8% D).
-
Tube: High-precision 5mm NMR tube.
-
Temperature: 298 K (25°C).
Acquisition Parameters (600 MHz equiv.):
-
1H NMR: 16 scans, 1s relaxation delay.
-
13C {1H}: 1024 scans, 30° pulse angle (to detect quaternary carbons).
-
gHSQC: 2 scans, 256 increments (Direct C-H correlation).[1]
-
gHMBC: 8 scans, 256 increments, optimized for
(Long-range correlation).
Data Analysis & Assignment Results
The following table contrasts the predicted values (Method A) with the actual experimental data (Method B), highlighting the definitive assignment logic.
Table 1: Comparative Assignment of 1,4-Dimethoxy-2-nitrobenzene
| Position | Carbon Type | Predicted Shift (ppm)* | Experimental Shift (ppm) † | 1H Signal (ppm)‡ | Key HMBC Correlations (H |
| C1 | C_quat (C-OMe) | 147.4 | 152.8 | - | H3 (strong), OMe-1 |
| C2 | C_quat (C-NO2) | 135.1 | 139.5 | - | H3, H6 |
| C3 | CH | 110.3 | 109.8 | 7.38 (d, J=2.[1]6) | H5 |
| C4 | C_quat (C-OMe) | 153.1 | 154.2 | - | H6 (strong), H5, OMe-4 |
| C5 | CH | 120.9 | 121.5 | 7.11 (dd, J=9.1, 2.[1]6) | H3 |
| C6 | CH | 116.0 | 114.3 | 7.05 (d, J=9.[1]1) | H4, H2 |
| OMe-1 | CH3 | 56.0 | 57.2 | 3.91 (s) | C1 |
| OMe-4 | CH3 | 56.0 | 56.3 | 3.81 (s) | C4 |
-
*Predicted using standard benzene substituent increments (Pretsch/Silverstein).[1]
-
†Experimental values aligned with SDBS No. 2202 and literature consensus.
-
‡Proton assignments based on coupling constants:
Hz (ortho), Hz (meta).[1]
Mechanistic Insight (The "Why"):
-
C1 vs C4: C4 is more deshielded (154.2 ppm) than C1 (152.8 ppm).[1] The nitro group at C2 exerts a shielding "ortho effect" on C1, counteracting the strong deshielding of the oxygen.[1] Method A predicted this trend but missed the absolute magnitude.[1]
-
Proton Logic: H3 is the most deshielded aromatic proton (7.38 ppm) due to being sandwiched between the electron-withdrawing NO2 and the OMe group.[1] This makes H3 the "Anchor Proton" for the HMBC assignment.[1]
Visualization of Assignment Logic
The following diagram illustrates the logical flow used to validate the structure, moving from Proton identification to Carbon assignment via 2D correlations.
Caption: Logical workflow for assigning quaternary carbons. H3 and H6 serve as "anchors" to differentiate the closely spaced C1 and C4 signals via HMBC.[1]
References
-
SDBS Web: Spectral Database for Organic Compounds (SDBS).[1] National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][2] Compound No. 2202.[1] [Link][1]
-
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009.[1] (Source for Additivity Rules).
-
PubChem. 1,2-Dimethoxy-4-nitrobenzene (Isomer Reference). National Library of Medicine.[1] [Link]
Sources
Technical Guide: Distinguishing 3-Nitroveratrole from 4-Nitroveratrole by NMR
Executive Summary
In the electrophilic aromatic nitration of veratrole (1,2-dimethoxybenzene), regioselectivity is governed by the interplay of electronic activation and steric hindrance. While 4-nitroveratrole (1,2-dimethoxy-4-nitrobenzene) is the thermodynamically and kinetically favored product due to less steric strain, 3-nitroveratrole (1,2-dimethoxy-3-nitrobenzene) often forms as a minor isomer or impurity.
Distinguishing these isomers is critical for quality control in pharmaceutical intermediate synthesis. This guide provides a definitive, self-validating NMR protocol to differentiate the two based on spin-spin coupling topology rather than ambiguous chemical shift comparisons.
Structural Basis of Differentiation[1][2]
The core distinction lies in the proton connectivity on the aromatic ring.
-
3-Nitroveratrole: Possesses a 1,2,3-trisubstituted benzene ring. The three remaining protons (H4, H5, H6) are contiguous (vicinal).
-
4-Nitroveratrole: Possesses a 1,2,4-trisubstituted benzene ring. The protons are split into a contiguous pair (H5, H6) and one isolated proton (H3).
Decision Logic Flowchart
The following decision tree illustrates the primary logic for assigning the isomer based on
Figure 1: Logic flow for distinguishing veratrole nitro-isomers based on coupling topology.
Experimental Protocol
Sample Preparation[1][2]
-
Solvent:
is recommended. The chemical shift dispersion is sufficient, and it avoids the solvent suppression issues of non-deuterated solvents.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Concentration: 10–20 mg of sample in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Acquisition Parameters[1][2][3]
-
Pulse Sequence: Standard 1D proton (
or equivalent). -
Scans (NS): 16–32 scans are sufficient for >95% purity; 128+ scans if detecting <1% impurity.
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time (AQ):
seconds to resolve small meta-couplings ( Hz).
Detailed Spectral Analysis
4-Nitroveratrole (The Major Isomer)
This molecule exhibits a 1,2,4-substitution pattern . The key diagnostic is the presence of an "isolated" proton (H3) that only shows small meta-coupling, and a pair of ortho-coupled protons (H5, H6).
-
H-3 (Ortho to
, Ortho to OMe): Appears as a doublet with a small coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Hz). It is significantly deshielded due to the ortho-nitro group. -
H-5 (Ortho to
): Appears as a doublet of doublets (dd). It couples to H-6 (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Hz) and H-3 ( Hz). -
H-6 (Meta to
): Appears as a doublet (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Hz). This proton is typically the most shielded (upfield) aromatic signal.
Diagnostic Feature: Absence of any triplet. Presence of a large ortho coupling (
3-Nitroveratrole (The Minor Isomer)
This molecule exhibits a 1,2,3-substitution pattern . The key diagnostic is the continuous chain of three protons (H4-H5-H6).
-
H-5 (Meta to
): This proton is flanked by H-4 and H-6. It appears as a triplet (t) or a doublet of doublets (dd) with two large coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Hz). -
H-4 & H-6: Both appear as doublets (d) or doublets of doublets (dd) with one large ortho coupling (
Hz) and potentially a small meta coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Hz) to each other.
Diagnostic Feature: The presence of a triplet (H-5) integrating to 1H is the "smoking gun" for the 3-nitro isomer.
Comparative Data Table
| Feature | 4-Nitroveratrole (1,2,4-Subst.) | 3-Nitroveratrole (1,2,3-Subst.) |
| Spin System | AMX or ABX (Isolated + Pair) | ABC (Three Adjacent) |
| Key Multiplicity | No Triplet observed. | One Triplet (H-5) observed. |
| Coupling Constants | ||
| H-3 Signal | Doublet ( | N/A (Substituted by |
| H-5 Signal | dd (Large + Small | Triplet (Two Large |
| Physical State | Solid (mp 95–98 °C) [1, 2] | Liquid or Low-Melting Solid |
Visual Mechanism of Coupling
The following diagram correlates the chemical structure with the observed splitting patterns, highlighting the "Isolated" vs. "Vicinal" proton paths.
Figure 2: Structural correlation to NMR splitting patterns. Note the "Central" H-5 in the 3-nitro isomer creating the diagnostic triplet.
Advanced Validation (Self-Validating Protocols)
If
C NMR Verification
-
4-Nitroveratrole: Expect 6 aromatic carbon signals . The C-H carbons will appear at distinct chemical shifts.
-
3-Nitroveratrole: Due to the pseudo-symmetry (though not exact), C-4 and C-6 may appear relatively close, but the definitive check is the C-2 signal (between two substituents) vs C-3/C-4 in the 4-nitro isomer.
-
Method:
C DEPT-135 or HSQC is recommended to distinguish CH from quaternary carbons.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
NOE (Nuclear Overhauser Effect)[1][2]
-
Objective: Confirm the position of the Nitro group relative to the Methoxy groups.
-
Experiment: Irradiate the OMe signals (
ppm). -
4-Nitroveratrole: Irradiation of OMe groups will show NOE enhancement of H-3 and H-6 . (H-3 is ortho to 2-OMe; H-6 is ortho to 1-OMe).
-
3-Nitroveratrole: Irradiation of OMe groups will show NOE enhancement of only H-6 (from 1-OMe). The 2-OMe group is flanked by 1-OMe and 3-
, so it has no aromatic proton neighbors .ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Result: If you see NOE enhancement on two different aromatic protons, it is 4-nitroveratrole . If only one aromatic proton shows enhancement, it is 3-nitroveratrole .
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69728, 1,2-Dimethoxy-4-nitrobenzene. Retrieved February 5, 2026 from [Link]
-
Waddell, M. K., et al. (2019). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy.[1] World Journal of Chemical Education, 7(3), 216-224.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
